molecular formula C27H28NO8P B609744 3-O-Methylfluorescein phosphate cyclohexylammonium salt CAS No. 21233-09-0

3-O-Methylfluorescein phosphate cyclohexylammonium salt

Numéro de catalogue: B609744
Numéro CAS: 21233-09-0
Poids moléculaire: 525.4938
Clé InChI: SJPHZMRXIHOGOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

OMFP is a fluorogenic substrate for phosphatase.

Propriétés

IUPAC Name

cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHZMRXIHOGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657460
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21233-09-0
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 3-O-Methylfluorescein phosphate cyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Chemical Architecture, Mechanistic Enzymology, and High-Throughput Applications of 3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt

Executive Summary

In the landscape of modern drug discovery, targeting protein tyrosine phosphatases (PTPs), dual-specificity phosphatases (DSPs), and serine/threonine phosphatases requires highly sensitive, robust, and reproducible enzymatic assays[1]. While historically, colorimetric substrates like p-nitrophenyl phosphate (pNPP) were the standard, they often demand high enzyme concentrations to achieve an adequate signal-to-noise ratio[2]. As a Senior Application Scientist, I advocate for the transition to fluorogenic substrates in high-throughput screening (HTS) environments.

3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) has emerged as a premier fluorogenic aryl phosphate substrate[1]. This whitepaper provides an in-depth technical analysis of OMFP’s chemical properties, its mechanistic interaction with phosphatase active sites, and a self-validating experimental protocol designed to ensure absolute scientific integrity in inhibitor screening workflows.

Chemical Architecture and Physicochemical Profile

The utility of OMFP is deeply rooted in its specific chemical architecture. It is a fluorescein derivative modified with a methyl group and a phosphate ester, stabilized by a cyclohexylammonium ion[].

Structural Rationale
  • Cyclohexylammonium Salt Formulation: The integration of the cyclohexylammonium ion produces a highly stable salt that is readily miscible in aqueous buffers, preventing spontaneous degradation during long-term storage or extended assay incubations[].

  • Planar Aromatic Core: The 3-O-methylfluorescein structure comprises a series of planar aromatic rings. This geometry is highly complementary to the active site clefts of DSPs and PTPs, which have evolved to dephosphorylate diverse targets including phospho-tyrosine and phospho-serine/threonine residues[4].

  • Fluorogenic Tuning: The addition of the methyl group shifts the photophysical properties of the molecule. In its phosphorylated state, OMFP is non-fluorescent. Upon hydrolysis, it yields 3-O-methylfluorescein (OMF), which exhibits intense fluorescence[1].

Quantitative Physicochemical Data

To facilitate assay design and reagent preparation, the core physicochemical and photophysical properties of OMFP are summarized below:

Table 1: Physicochemical Properties of OMFP

Property Specification
Chemical Name 3-O-Methylfluorescein phosphate cyclohexylammonium salt
CAS Number 21233-09-0[]
Molecular Formula C₂₇H₂₈NO₈P[]
Molecular Weight 525.49 g/mol []
Appearance Pale yellow powder[5]

| Solubility | Miscible in water and aqueous buffers[5] |

Table 2: Photophysical Properties

Property Specification
Substrate State (OMFP) Non-fluorescent[1]
Product State (OMF) Highly fluorescent[1]
Excitation Wavelength ~485 nm[1]

| Emission Wavelength | ~525 nm[1] |

Mechanistic Enzymology: The OMFP-Phosphatase Axis

Understanding the exact mechanism of OMFP hydrolysis is critical for interpreting kinetic data and identifying true enzymatic inhibitors.

For cysteine-dependent phosphatases (such as PTP1B or Cdc25B), the reaction follows a two-step mechanism. First, the deprotonated catalytic cysteine executes a nucleophilic attack on the phosphate group of OMFP, forming a transient phosphoenzyme intermediate and releasing the highly fluorescent OMF leaving group. In the second step, a conserved aspartate acts as a general base, promoting the hydrolysis of the intermediate by a water molecule, which releases inorganic phosphate (Pi) and regenerates the active thiolate anion.

Enzymatic_Mechanism OMFP OMFP Substrate (Non-fluorescent) Complex Enzyme-Substrate Complex (Nucleophilic Attack) OMFP->Complex Binding Enzyme Phosphatase Enzyme (Active Site Cys/His) Enzyme->Complex Catalysis OMF 3-O-Methylfluorescein (Highly Fluorescent) Complex->OMF Hydrolysis Phosphate Inorganic Phosphate (Pi) Complex->Phosphate Release

Fig 1: Enzymatic cleavage of OMFP by phosphatase, yielding fluorescent OMF and inorganic phosphate.

High-Throughput Fluorometric Assay Methodology

To ensure Trustworthiness and Reproducibility , an assay must be a self-validating system. The following protocol is optimized for a 384-well microplate format to screen small molecule inhibitors against a generic PTP (e.g., STEP or PTP1B)[2].

Causality in Reagent Selection

Every component in the assay buffer serves a precise, mechanistic purpose:

  • 150 mM Bis-Tris (pH 6.5) or HEPES: Maintains the optimal pH for the specific phosphatase, ensuring the catalytic cysteine remains in its reactive thiolate state[1],[2].

  • 4 mM DTT (Dithiothreitol): A reducing agent that prevents the oxidative inactivation of the catalytic cysteine, a common artifact in PTP assays[2].

  • 0.45 mg/mL BSA (Bovine Serum Albumin): Acts as a carrier protein. Because HTS assays use ultra-low enzyme concentrations (e.g., 2.5 nM), BSA prevents the enzyme from non-specifically adsorbing to the hydrophobic plastic walls of the microplate[1].

  • 0.01% Tween-20: A non-ionic surfactant that reduces surface tension for accurate automated pipetting and prevents protein aggregation[2].

Step-by-Step Self-Validating Protocol

Step 1: Buffer and Reagent Preparation Prepare the assay buffer containing the components listed above. Prepare a 3X concentration of the OMFP substrate in ultra-pure water[1].

Step 2: Enzyme and Inhibitor Plating Dispense the target phosphatase (e.g., 2.5 nM final concentration) into the 384-well plate[2]. Add the test compounds. Self-Validation Checkpoint: You must include a "No-Enzyme Control" (buffer only) to measure the spontaneous, non-enzymatic hydrolysis of OMFP. You must also include a "Reference Inhibitor Control" (e.g., sodium orthovanadate) to define the maximum possible inhibition baseline[2].

Step 3: Incubation Incubate the enzyme-inhibitor mixture at room temperature for 15–30 minutes to allow for binding equilibrium, especially for slow-binding inhibitors.

Step 4: Reaction Initiation Initiate the reaction by adding the OMFP substrate. For optimal Michaelis-Menten kinetics, the final concentration of OMFP should be set near its Km​ for the specific enzyme (e.g., 50 µM for STEP46)[2].

Step 5: Kinetic Readout Immediately transfer the plate to a microplate spectrofluorometer. Measure the fluorescence continuously for 5 to 30 minutes using an excitation wavelength of 485 nm and an emission wavelength of 525 nm[1].

Assay_Workflow Prep 1. Reagent Preparation (Buffer, DTT, BSA, Tween-20) Enzyme 2. Enzyme Addition (e.g., 2.5 nM PTP) Prep->Enzyme Incubate 3. Inhibitor Incubation (15-30 min at RT) Enzyme->Incubate Substrate 4. OMFP Addition (Initiates Reaction) Incubate->Substrate Readout 5. Kinetic Fluorescence Readout (Ex: 485 nm / Em: 525 nm) Substrate->Readout Control Self-Validation: No-Enzyme & Reference Inhibitor Control->Readout Baseline Subtraction

Fig 2: High-throughput fluorometric phosphatase assay workflow featuring self-validating controls.

Data Interpretation and Kinetic Validation

Following the kinetic readout, the initial velocity ( V0​ ) of the reaction is calculated from the linear portion of the fluorescence-versus-time curve. By subtracting the "No-Enzyme Control" background, researchers isolate the true enzymatic turnover. When screening inhibitors, the IC50​ values are derived by plotting the normalized initial rates against the logarithmic concentration of the test compounds, yielding highly reproducible pharmacological data[2].

References

  • Title: Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Catalytic mechanism of DS-PTPases Source: ResearchGate URL: [Link]

  • Title: Generic protein phosphatase substrates used for PTP enzymatic assays Source: ResearchGate URL: [Link]

Sources

Harnessing Fluorogenic Precision: A Technical Guide to 3-O-Methylfluorescein Phosphate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of phosphatases—enzymes that catalyze the removal of phosphate groups—is fundamental to understanding a vast array of cellular processes, from signal transduction to metabolic regulation. The development of sensitive, continuous, and high-throughput compatible assay methodologies is paramount for both basic research and drug discovery targeting this enzyme class. This technical guide provides an in-depth exploration of 3-O-Methylfluorescein phosphate (OMFP), a premier fluorogenic substrate for the detection and quantification of phosphatase activity. We will dissect its mechanism of action, outline its diverse applications, provide detailed, field-proven experimental protocols, and discuss critical considerations for robust assay design and data interpretation. This document serves as a comprehensive resource for researchers aiming to leverage the superior sensitivity and convenience of OMFP in their work.

Introduction: The Imperative for Advanced Phosphatase Detection

Phosphatases are critical regulators in virtually all signaling pathways, acting in opposition to protein kinases to control the phosphorylation state of key proteins and metabolites.[1] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making them attractive targets for therapeutic intervention.[2]

Historically, phosphatase activity was measured using methods such as radioactive assays or colorimetric assays employing substrates like p-nitrophenyl phosphate (pNPP).[3][4] While foundational, these methods suffer from significant drawbacks. Radioactive assays pose safety and disposal challenges, while colorimetric assays often lack the sensitivity required to study low-abundance enzymes or to be effectively miniaturized for high-throughput screening (HTS).[3][4]

Fluorogenic substrates have emerged as a powerful alternative, offering several orders of magnitude greater sensitivity.[3] Among these, 3-O-Methylfluorescein phosphate (OMFP) has distinguished itself as a versatile and reliable tool. Its utility stems from a simple yet elegant principle: the enzymatic conversion from a non-fluorescent molecule to a highly fluorescent product, enabling a direct and continuous measurement of enzyme activity.[2][3]

Core Concepts: The Chemistry and Properties of OMFP

Principle of Detection: A Light-Up Reaction

3-O-Methylfluorescein phosphate, often supplied as a stable cyclohexylammonium salt to improve handling and solubility, is a non-fluorescent molecule. The phosphate group effectively quenches the inherent fluorescence of the fluorescein scaffold by locking it in a non-fluorescent spirolactone form.[5] When a phosphatase enzyme is present, it catalyzes the hydrolysis of the phosphate ester bond. This cleavage releases the phosphate group and generates the highly fluorescent product, 3-O-Methylfluorescein (OMF).[6][7][8] The rate of increase in fluorescence intensity is directly proportional to the phosphatase activity in the sample, allowing for real-time kinetic measurements.[3][9]

G cluster_reaction Enzymatic Reaction OMFP 3-O-Methylfluorescein Phosphate (OMFP) (Non-Fluorescent) Enzyme Phosphatase (e.g., ALP, PTP) OMFP->Enzyme OMF 3-O-Methylfluorescein (OMF) (Highly Fluorescent) Phosphate Inorganic Phosphate (Pi) Enzyme->OMF Hydrolysis Enzyme->Phosphate

Caption: Enzymatic cleavage of non-fluorescent OMFP by a phosphatase yields the fluorescent product OMF.

Physicochemical and Spectral Properties

The success of any fluorescence-based assay hinges on the photophysical properties of the resulting fluorophore. The product of the OMFP reaction, 3-O-Methylfluorescein (OMF), possesses excellent spectral characteristics for biochemical assays, including a high quantum yield and emission in the green spectrum, which is compatible with standard filter sets on most fluorescence readers.

PropertyValueReference(s)
Product Name 3-O-Methylfluorescein (OMF)
Molecular Formula C₂₁H₁₄O₅[10]
Excitation Maximum (λex) ~485 - 490 nm[6][7][10]
Emission Maximum (λem) ~525 nm[6][7][10]
Fluorescence Quantum Yield (Φ) 0.85 - 0.92[10]
Optimal pH Range 7.5 - 8.5[10]

Applications in Biochemical Research and Drug Discovery

The superior sensitivity and continuous nature of the OMFP assay lend it to a wide range of applications.

  • Routine Enzyme Activity Quantification : OMFP is a broad-spectrum phosphatase substrate, suitable for measuring the activity of alkaline phosphatases (ALP), acid phosphatases (AP), protein tyrosine phosphatases (PTPs), and other specific hydrolases like plasma membrane Ca²⁺-ATPase.[3][9][11][12]

  • Enzyme Kinetics : Continuous monitoring of fluorescence generation allows for the straightforward determination of initial velocity rates (V₀). This makes OMFP an ideal substrate for detailed Michaelis-Menten kinetics studies to determine key enzymatic parameters such as Kₘ and Vₘₐₓ.[3][13] The significantly lower Kₘ observed with OMFP for enzymes like (Na⁺ + K⁺)-ATPase compared to pNPP indicates a higher binding affinity, enabling assays with lower enzyme and substrate concentrations.[13]

  • High-Throughput Screening (HTS) for Phosphatase Inhibitors : The simplicity and robustness of the "mix-and-read" format, combined with its high sensitivity, make the OMFP assay perfectly suited for miniaturization in 384-well or 1536-well plates.[3] This facilitates the efficient screening of large compound libraries to identify potential phosphatase inhibitors, a critical step in modern drug development.[2][14]

Field-Proven Experimental Protocols

The following protocols are designed to be robust and adaptable starting points. Causality behind choices : We use black, clear-bottom plates to minimize background fluorescence and light scatter. Pre-incubation of the enzyme with potential inhibitors is crucial to allow for binding to occur before the enzymatic reaction is initiated.

Protocol 1: General Phosphatase Activity Assay

This protocol provides a framework for measuring the activity of a purified phosphatase or an enzyme in a biological lysate.

G Start Start Prepare 1. Prepare Reagents (Assay Buffer, Enzyme Dilutions, OMFP) Start->Prepare Dispense 2. Dispense Enzyme Solution (50 µL) into 96-well plate Prepare->Dispense Initiate 3. Initiate Reaction Add OMFP Working Solution (50 µL) Dispense->Initiate Incubate 4. Incubate at Desired Temp (e.g., 30 min at 37°C), protect from light Initiate->Incubate Measure 5. Measure Fluorescence (Ex: ~485 nm, Em: ~525 nm) Incubate->Measure Analyze 6. Analyze Data (Plot RFU vs. Time or Concentration) Measure->Analyze End End Analyze->End

Caption: General workflow for a fluorogenic phosphatase activity assay using OMFP.

A. Reagent Preparation

  • Assay Buffer : The buffer composition is critical and enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT. For alkaline phosphatases, a higher pH (e.g., pH 8.0-9.0) and MgCl₂ may be required.[14]

  • OMFP Stock Solution (10 mM) : Dissolve the OMFP salt in high-quality DMSO. Store in small aliquots at -20°C, protected from light and moisture.[7][14]

  • OMFP Working Solution (e.g., 20 µM) : On the day of the experiment, dilute the 10 mM stock solution into the Assay Buffer. The optimal final concentration should be at or below the Kₘ for the enzyme of interest to ensure the reaction rate is proportional to enzyme concentration. A typical starting final concentration is 10 µM.[2]

  • Enzyme Solution : Prepare serial dilutions of the phosphatase in cold Assay Buffer. The appropriate concentration must be determined empirically to ensure the reaction remains in the linear range during the measurement period.

B. Assay Procedure (96-well plate format)

  • Add 50 µL of the diluted enzyme solutions to the wells of a black, clear-bottom microplate. Include buffer-only wells as a negative control (background).

  • To initiate the reaction, add 50 µL of the OMFP Working Solution to each well. The final volume will be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

  • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

C. Data Analysis

  • Subtract the average RFU from the negative control wells from all other readings.

  • For each enzyme concentration, plot RFU versus time.

  • The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).

  • Activity can be quantified by comparing these slopes to a standard curve generated with the fluorescent product, 3-O-Methylfluorescein (OMF).

Protocol 2: Screening for Phosphatase Inhibitors (IC₅₀ Determination)

This protocol is adapted for determining the potency of inhibitory compounds.

A. Reagent Preparation

  • Prepare Assay Buffer, Enzyme Solution, and OMFP Working Solution as described in Protocol 1.

  • Test Compounds : Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO), and then dilute further into the Assay Buffer. Ensure the final solvent concentration is constant across all wells (typically ≤1%) to avoid artifacts.

B. Assay Procedure (384-well plate format)

  • Add 5 µL of the diluted test compound solutions to the wells of a black microplate.

  • Include appropriate controls:

    • No-Inhibitor Control (100% Activity) : Add 5 µL of buffer with the same final solvent concentration.

    • No-Enzyme Control (Background) : Add 5 µL of buffer with solvent.

  • Add 10 µL of the phosphatase solution to each well (except for the No-Enzyme control, where you add 10 µL of Assay Buffer).

  • Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the reaction by adding 10 µL of the OMFP Working Solution to all wells. Final volume is 25 µL.

  • Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature, protected from light.

  • Measure the endpoint fluorescence at Ex: ~485 nm / Em: ~525 nm.

C. Data Analysis

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [(RFU_inhibitor - RFU_background) / (RFU_100%_activity - RFU_background)])

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Assay Validation and Trustworthiness

For an assay protocol to be trustworthy, it must be validated. In HTS, the Z'-factor is a statistical parameter used to quantify the quality of an assay.

Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., 100% activity).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., fully inhibited or no enzyme).

An assay with a Z'-factor > 0.5 is considered excellent and robust for high-throughput screening.[4]

Conclusion

3-O-Methylfluorescein phosphate cyclohexylammonium salt is a cornerstone substrate for modern phosphatase research. Its exceptional sensitivity, suitability for continuous kinetic measurements, and adaptability to high-throughput formats provide significant advantages over traditional methods. By understanding the core principles of the assay and implementing robust, validated protocols as detailed in this guide, researchers and drug development professionals can generate high-quality, reproducible data to advance our understanding of phosphatase biology and accelerate the discovery of new therapeutics.

References

  • Echarte, M. M., & Rossi, J. P. (2002). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. Analytical Biochemistry, 301(2), 297-303. [Link]

  • Hill, H. D., Summer, G. K., & Waters, M. D. (1968). An automated fluorometric assay for alkaline phosphatase using 3-O-methylfluorescein phosphate. Analytical Biochemistry, 24(1), 9-17. [Link]

  • Kim, H., & Lee, K. (2013). An improved fluorogenic substrate for the detection of alkaline phosphatase activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2891-2894. [Link]

  • Park, S., Lee, D. H., Kim, J. H., & Kim, Y. P. (2022). Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip. Micromachines, 13(9), 1488. [Link]

  • Finley, M. F., et al. (2014). An Expanded Set of Fluorogenic Sulfatase Activity Probes. ACS Chemical Biology, 9(6), 1274-1280. [Link]

  • Tautz, L., & Sergienko, E. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4509. [Link]

  • Coger. (n.d.). 3'-O-Methylfluorescein. Coger. [Link]

  • Fortes, P. A. (1987). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. The Journal of Biological Chemistry, 262(13), 6035-6041. [Link]

  • Sudsakorn, S., et al. (2007). Evaluation of 3-O-methylfluorescein as a selective fluorometric substrate for CYP2C19 in human liver microsomes. Drug Metabolism and Disposition, 35(5), 841-848. [Link]

Sources

Methodological & Application

Preparation of 3-O-Methylfluorescein Phosphate (MUP) Stock Solutions: A Detailed Guide for Enzyme Kinetics and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of a Fluorogenic Phosphatase Substrate

3-O-Methylfluorescein phosphate (MUP), often supplied as its stable cyclohexylammonium (CHA) salt, is a highly sensitive and widely used fluorogenic substrate for detecting phosphatase activity.[1] Its application spans fundamental enzyme kinetics, inhibitor screening in drug discovery, and various diagnostic assays.[2][3][4] The core principle of its use lies in a straightforward enzymatic reaction: in its phosphorylated state, MUP is essentially non-fluorescent. However, upon enzymatic hydrolysis by a phosphatase, it yields the highly fluorescent product 3-O-Methylfluorescein (OMF), which can be readily quantified.[2][5] This conversion allows for a continuous, real-time measurement of enzyme activity, as the rate of fluorescence increase is directly proportional to the rate of phosphate cleavage.[2] The significant difference in fluorescence between the substrate and the product provides an excellent signal-to-noise ratio, making it ideal for high-throughput screening (HTS) applications.[2]

This guide provides a detailed, field-proven protocol for the preparation, validation, and storage of MUP stock solutions to ensure reproducibility and accuracy in your assays.

Assay Principle: Enzymatic Conversion to a Fluorescent Signal

The workflow hinges on the enzymatic dephosphorylation of MUP. A phosphatase enzyme cleaves the phosphate group from the MUP substrate. This reaction releases the phosphate ion and the fluorophore 3-O-Methylfluorescein (OMF). OMF exhibits strong fluorescence with excitation and emission maxima typically around 485 nm and 525 nm, respectively.[5][]

Assay_Principle sub 3-O-Methylfluorescein Phosphate (MUP) (Non-Fluorescent) enz Phosphatase (e.g., Alkaline Phosphatase, PTPs) sub->enz prod 3-O-Methylfluorescein (OMF) (Highly Fluorescent) enz->prod Ex/Em: ~485/525 nm phos Inorganic Phosphate (Pi) enz->phos caption Enzymatic hydrolysis of MUP.

Figure 1: Enzymatic hydrolysis of MUP.

Materials and Reagents

Chemicals & Consumables
ReagentSupplier ExampleNotes
3-O-Methylfluorescein phosphate cyclohexylammonium saltSanta Cruz Biotechnology (sc-214151), MedKoo (564859)High-purity grade is essential.
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich / MerckUse a fresh, unopened bottle to minimize water content.
Assay BufferVaries by enzymeE.g., 100 mM Tris-HCl, pH 7.4, with 2 mM DTT.[]
Microcentrifuge tubesStandard laboratory supplierFor aliquoting and storage.
Black, clear-bottom microplates (96- or 384-well)Standard laboratory supplierBlack plates minimize light scatter and background.
Key Properties of MUP Cyclohexylammonium Salt
PropertyValueSource
Molecular Weight ~525.49 g/mol [1]
Appearance Light red to brown powder[5][7]
Solubility Highly soluble in water, partially soluble in DMSO and PBS.[][]
Storage (Solid) Dry, dark at 0-4°C (short term) or -20°C (long term).[1][1]
Equipment
  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated pipettes

  • Fluorescence microplate reader

Protocol: Preparation of a 10 mM MUP Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for subsequent dilution into working solutions.

Step 1: Weighing the Reagent

  • Action: On an analytical balance, carefully weigh out 5.25 mg of 3-O-Methylfluorescein phosphate cyclohexylammonium salt.

  • Rationale: Precision is key. For a 10 mM solution, the calculation is: 0.010 mol/L * 0.001 L * 525.49 g/mol = 0.00525 g or 5.25 mg. Always confirm the molecular weight from the batch-specific certificate of analysis if available.

Step 2: Dissolution in DMSO

  • Action: Transfer the weighed powder to a microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

  • Rationale: DMSO is the preferred solvent for creating high-concentration stock solutions of many organic molecules due to its excellent solvating power.[8] Using anhydrous DMSO is critical because moisture can lead to premature hydrolysis of the phosphate group, increasing background fluorescence in your assay.[2]

Step 3: Ensuring Complete Solubilization

  • Action: Vortex the tube vigorously for 1-2 minutes. Following this, place the tube in a water bath sonicator for 5-10 minutes. Visually inspect the solution to ensure no solid particulates remain.

  • Rationale: MUP salt can be slow to dissolve. Vortexing provides initial mixing, while sonication uses ultrasonic waves to break up any remaining clumps and ensure the solution is completely homogenous. An incompletely dissolved stock solution is a major source of assay variability.

Step 4: Aliquoting for Storage

  • Action: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes.

  • Rationale: Aliquoting is crucial for maintaining the long-term integrity of the stock solution. It minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[9][10] It also reduces the risk of contamination of the entire stock.

Step 5: Storage

  • Action: Store the aliquots at -20°C, protected from light.

  • Rationale: Storing at -20°C significantly slows down any potential degradation or hydrolysis.[1][2][10] Fluorescein derivatives are photosensitive, and protection from light is necessary to prevent photobleaching.[10]

Protocol: Preparation of a Working Solution

The stock solution must be diluted to a final working concentration in your assay buffer just before use. The optimal concentration depends on the specific enzyme's Michaelis constant (Km) but often ranges from 10 to 100 µM.

  • Example Dilution (for a 100 µM working solution):

    • Thaw one aliquot of the 10 mM MUP stock solution.

    • Dilute the stock 1:100 in the final assay buffer. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer to make 1 mL of 100 µM working solution.

    • Mix thoroughly by vortexing. This solution is now ready to be added to the microplate wells to initiate the enzymatic reaction.[2]

Validation and Quality Control

A self-validating system ensures trustworthiness in your results. A simple functional check can confirm your stock solution is performing as expected.

  • Setup: In a black microplate, prepare three types of wells:

    • Blank: Assay buffer only.

    • Negative Control: Assay buffer + MUP working solution (no enzyme).

    • Positive Control: Assay buffer + MUP working solution + active phosphatase enzyme.

  • Execution: Initiate the reaction and measure fluorescence over time (e.g., every minute for 30 minutes) at Ex/Em ~485/525 nm.

  • Expected Outcome: The blank and negative control wells should exhibit very low, stable fluorescence. The positive control well should show a time-dependent increase in fluorescence. A high signal in the negative control may indicate substrate degradation.[2]

Safety and Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11]

  • Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[11]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[11][12] The compound may cause skin and serious eye irritation.[7]

  • In case of contact, rinse the affected area thoroughly with water.[12]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate hydrolysis during storage (due to moisture or light exposure).2. Contaminated reagents or microplates.1. Prepare a fresh stock solution from solid, ensuring use of anhydrous DMSO and protection from light.2. Use fresh, high-purity reagents and new microplates.[2]
Low or No Signal 1. Inactive enzyme.2. Incorrect buffer conditions (pH, cofactors).3. Incorrect filter set on the plate reader.1. Verify enzyme activity with a known active batch or alternative substrate.2. Ensure the assay buffer is at the optimal pH and contains necessary components for your enzyme.3. Confirm the reader is set to the correct excitation and emission wavelengths (~485/525 nm).[5]
Precipitation in Working Solution 1. Solubility limit exceeded in aqueous buffer.2. Final DMSO concentration is too low to maintain solubility.1. Try preparing a lower concentration working solution.2. Ensure the final DMSO concentration in the assay does not fall to a level where the compound crashes out. A final concentration of 1-2% DMSO is usually well-tolerated by most enzymes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Novel Phosphatase Assay Using O-Methyl-O-(N-Butylfluorescein)phosphate.
  • Santa Cruz Biotechnology. (n.d.). 3-O-Methylfluorescein phosphate cyclohexylammonium salt Material Safety Data Sheet.
  • ChemicalBook. (n.d.). CAS 21233-09-0 (3-O-Methylfluorescein phosphate cyclohexylammonium salt).
  • AdipoGen Life Sciences. (n.d.). 3'-O-Methylfluorescein.
  • Merck. (n.d.). Safety Data Sheet.
  • Echarte, M. M., et al. (2002). 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase. PubMed. Retrieved from [Link]

  • Smolecule. (2023, August 16). Buy 3-O-Methylfluorescein | 65144-30-1.
  • MedKoo Biosciences. (n.d.). OMFP | CAS# 21233-09-0 | Fluorogenic Substrate.
  • Fisher Scientific. (2010, June 04). SAFETY DATA SHEET.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Hill, H. D., Summer, G. K., & Waters, M. D. (1968). An automated fluorometric assay for alkaline phosphatase using 3-O-methylfluorescein phosphate. PubMed. Retrieved from [Link]

  • Allen Institute for Cell Science. (2017). How to prepare fluorescent dye stock solution for Flat Field Correction.
  • LEAPCHEM. (2025, December 16). What are the storage conditions for fluorescein derivatives?.

Sources

Application Note: Continuous Fluorometric Measurement of Phosphatase Activity Using OMFP Substrate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Enzyme kinetics, High-Throughput Screening (HTS), inhibitor profiling (IC₅₀ determination), and mechanistic enzymology.

Introduction & Mechanistic Rationale

Protein phosphatases—including Protein Tyrosine Phosphatases (PTPs) and Serine/Threonine Phosphatases (e.g., PP1, PP5)—are fundamental regulators of signal transduction and represent critical therapeutic targets in oncology, diabetes, and neurodegeneration[1][2].

Historically, phosphatase activity has been measured using the colorimetric substrate p-nitrophenyl phosphate (pNPP)[3][4]. However, pNPP assays are constrained by low sensitivity and are typically executed as endpoint assays, which obscure the true initial velocity ( V0​ ) of the enzyme[3]. Endpoint assays are highly susceptible to artifacts such as substrate depletion and product inhibition, leading to non-linear kinetics and inaccurate IC₅₀ determinations.

To overcome these limitations, 3-O-methylfluorescein phosphate (OMFP) is employed as a highly sensitive, fluorogenic substrate[5][6]. The dephosphorylation of OMFP by a phosphatase yields 3-O-methylfluorescein (OMF), a highly fluorescent product[5][7].

The Causality of Experimental Choice: By utilizing OMFP, researchers can perform continuous (kinetic) fluorometric monitoring [8]. Continuous assays allow for the real-time observation of product formation, ensuring that reaction rates are calculated strictly within the linear phase of catalytic turnover (typically <10% substrate conversion). Furthermore, the superior quantum yield of OMF allows for significant miniaturization (384- or 1536-well formats) and a drastic reduction in the required enzyme concentration (often low nanomolar to picomolar ranges), which is a strict prerequisite for identifying high-affinity inhibitors in HTS campaigns[3][8].

Photophysical Properties & Substrate Comparison

Understanding the photophysical properties of your substrate is essential for minimizing inner-filter effects and background fluorescence from screening libraries. OMF is detected at an excitation of ~485 nm and an emission of ~525 nm[5][6][7].

Table 1: Comparison of Common Phosphatase Substrates [3][8]

FeatureOMFP (Fluorometric)pNPP (Colorimetric)DiFMUP (Fluorometric)
Assay Mode Continuous (Kinetic)Endpoint or KineticContinuous (Kinetic)
Detection FluorescenceAbsorbanceFluorescence
Wavelengths Ex: 485 nm / Em: 525 nmAbs: 405 nmEx: 358 nm / Em: 450 nm
Sensitivity High (Low nM enzyme)Low (High nM to µg)Very High (Sub-nM enzyme)
Key Advantage Cost-effective HTS, real-time kinetic data.Simple instrumentation.Excellent dynamic range at low pH.
Limitation Auto-fluorescent compound interference.High enzyme consumption.High reagent cost.

Workflow Visualization

The following diagram illustrates the biochemical workflow and the logic of the continuous assay system.

OMFP_Assay cluster_0 Assay Components (Microplate Well) Substrate OMFP Substrate (Non-fluorescent) Reaction Catalytic Cleavage (Continuous Assay) Substrate->Reaction Enzyme Phosphatase Enzyme (e.g., PTP1B, PP1) Enzyme->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction Modulates Activity Product OMF + Free Phosphate (Highly Fluorescent) Reaction->Product Dephosphorylation Detection Kinetic Read Ex: 485 nm / Em: 525 nm Product->Detection Real-time Signal

Fig 1. Continuous fluorometric OMFP phosphatase assay workflow and kinetic detection.

Experimental Design & Buffer Causality

A robust assay is entirely dependent on the microenvironment provided by the assay buffer. Every component must be included with a specific mechanistic purpose to ensure a self-validating and reproducible system[6][8][9].

Table 2: Optimized 2X Assay Buffer Composition (Example for PTPs)

ComponentFinal Conc. (1X)Mechanistic Purpose & Causality
HEPES (pH 7.0) 50 mMMaintains physiological pH. Note: Adjust pH based on the specific enzyme's optimal catalytic profile.
NaCl 100 mMProvides ionic strength necessary for proper protein folding and native conformation[9].
DTT or TCEP 1.0 - 2.0 mMCritical for PTPs: The active site contains a highly reactive, low-pKa cysteine that is rapidly oxidized. Reducing agents maintain the enzyme in its active state[9].
BSA (Protease-free) 0.1 mg/mLActs as a carrier protein to prevent the low-concentration enzyme from adsorbing to the hydrophobic walls of the microplate[6].
Triton X-100 0.01% - 0.05%Prevents enzyme aggregation and mitigates promiscuous inhibition caused by small-molecule aggregators in HTS libraries[6].

Detailed Step-by-Step Protocol

Note: This protocol is designed for a 384-well black, flat-bottom microplate (e.g., Greiner) with a final reaction volume of 40 µL[6][8].

Phase 1: Reagent Preparation
  • Prepare 2X Assay Buffer: Mix all components listed in Table 2. Keep on ice.

  • Prepare Enzyme Solution (2X): Dilute the target phosphatase in 1X Assay Buffer to twice the desired final concentration (e.g., if the final assay concentration is 5 nM, prepare a 10 nM stock)[8].

  • Prepare OMFP Substrate Solution (2X): Dilute the OMFP stock (typically stored at 100 mM in DMSO[10]) into 1X Assay Buffer to twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Protect this solution from light to prevent auto-hydrolysis.

Phase 2: Self-Validating Plate Setup

A self-validating assay must contain built-in quality controls[4][8]. Set up the following wells:

  • Background Control (Negative Control): 20 µL 1X Assay Buffer + 20 µL 2X OMFP. (Measures spontaneous substrate hydrolysis).

  • Maximum Signal (Positive Control): 20 µL 2X Enzyme + 20 µL 2X OMFP + DMSO vehicle. (Measures 100% uninhibited activity).

  • Reference Inhibitor Control: 20 µL 2X Enzyme pre-incubated with a known potent inhibitor (e.g., Cantharidin for PP1/PP5[6] or Sodium Orthovanadate for PTPs) + 20 µL 2X OMFP.

Phase 3: Reaction Initiation & Kinetic Read
  • Compound Pre-incubation: Add 20 µL of the 2X Enzyme Solution to the assay plate. Pin-transfer or pipette test compounds (inhibitors) into the wells. Incubate at room temperature for 15–30 minutes to allow for enzyme-inhibitor complex equilibrium.

  • Initiation: Rapidly dispense 20 µL of the 2X OMFP Substrate Solution into all wells to initiate the reaction[11].

  • Continuous Measurement: Immediately transfer the plate to a fluorescence microplate reader (e.g., SpectraMax, Tecan).

  • Read Parameters: Set excitation to 485 nm and emission to 525 nm (using a 515 nm cutoff filter)[5][6]. Read fluorescence intensity (RFU) every 1 minute for 30–60 minutes at the enzyme's optimal temperature (typically 25°C or 37°C)[8][9].

Data Analysis & Quality Control

Determination of Initial Velocity ( V0​ )

Do not use the final endpoint fluorescence. Instead, plot the RFU versus Time for each well. Use linear regression software (e.g., GraphPad Prism) to calculate the slope of the linear portion of the progress curve (typically the first 10-15 minutes). This slope represents the initial velocity ( V0​ )[8].

IC₅₀ Calculation

Normalize the V0​ of inhibitor-treated wells against the Maximum Signal (100% activity) and Background Control (0% activity). Fit the normalized data to a four-parameter logistic (4PL) non-linear regression model to derive the IC₅₀[8].

HTS Validation (Z'-Factor)

To validate the assay for high-throughput screening, calculate the Z'-factor using the Maximum Signal (Max) and the Reference Inhibitor Control (Min):

Z′=1−∣μMax​−μMin​∣3(σMax​+σMin​)​

A robust, self-validating assay will yield a Z'-factor ≥0.5 [6][8]. If the Z'-factor is lower, investigate substrate auto-hydrolysis, optimize Triton X-100 concentration, or increase the enzyme concentration slightly to boost the signal-to-background ratio.

References

  • In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase Springer Nature Experiments URL:[Link]

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) National Institutes of Health (PMC) URL:[Link]

  • The Metastasis-Promoting Phosphatase PRL-3 Shows Activity toward Phosphoinositides Biochemistry - ACS Publications URL:[Link]

  • Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip National Institutes of Health (PMC) URL:[Link]

  • (a) Schematic representation of the working principle of phosphatase activity... ResearchGate URL:[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays National Institutes of Health (PMC) URL:[Link]

  • Frontiers in fungal phosphatases: molecular diversity, regulatory mechanisms, analytical methodologies... Frontiers URL:[Link]

  • Alternating binding and p97-mediated dissociation of SDS22 and I3 recycles active PP1 between holophosphatases PNAS URL:[Link]

Sources

In vitro cell lysate phosphatase assay using 3-O-Methylfluorescein phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity In Vitro Cell Lysate Phosphatase Assay Using 3-O-Methylfluorescein Phosphate (OMFP)

Introduction & Mechanistic Overview

Protein phosphatases are fundamental regulators of cellular signaling, governing pathways from cell cycle progression to metabolic homeostasis and apoptosis. Dysregulation of key phosphatases, such as PTEN, PTP1B, and SHP2, is heavily implicated in oncology, metabolic disorders, and neurodegeneration[1][2]. Accurately measuring their enzymatic activity within complex biological matrices—such as crude cell lysates—requires a substrate that offers high sensitivity, a robust signal-to-noise ratio, and compatibility with continuous kinetic monitoring.

3-O-Methylfluorescein phosphate (OMFP) has emerged as a premier fluorogenic substrate for assessing phosphatase activity[2]. Unlike traditional colorimetric substrates like p-nitrophenyl phosphate (pNPP), OMFP is non-fluorescent in its phosphorylated state. Upon nucleophilic attack by the active-site cysteine of a phosphatase, the phosphate group is cleaved, releasing 3-O-methylfluorescein (OMF). OMF is a highly fluorescent product that can be detected at an excitation of 485 nm and an emission of 525 nm[3][4].

Mechanism OMFP 3-O-Methylfluorescein Phosphate (OMFP) Low Fluorescence Enzyme Protein Phosphatase (e.g., PTP1B, PTEN) OMFP->Enzyme Binding OMF 3-O-Methylfluorescein (OMF) High Fluorescence (Ex 485nm / Em 525nm) Enzyme->OMF Hydrolysis PO4 Inorganic Phosphate (Pi) Enzyme->PO4 Release

Figure 1: Mechanism of OMFP dephosphorylation by protein phosphatases yielding fluorescent OMF.

Experimental Design: The "Why" Behind the Protocol

To ensure a self-validating and robust assay, several critical biochemical parameters must be controlled. Do not simply follow the steps; understand the causality of the chemical environment you are creating:

  • The Lysis Buffer Paradox: Standard cell lysis buffers (e.g., RIPA) typically contain broad-spectrum phosphatase inhibitors (such as sodium orthovanadate or sodium fluoride) to preserve cellular phosphorylation states for Western blotting. These must be strictly omitted when preparing lysates for this assay. Including them will completely abolish the OMFP signal, resulting in a false negative[5][6].

  • Redox Environment Control: Protein Tyrosine Phosphatases (PTPs) rely on a highly reactive catalytic cysteine. In the oxidative environment of a disrupted cell lysate, this cysteine rapidly oxidizes to sulfenic acid, rendering the enzyme inactive. The assay buffer must contain a strong reducing agent, such as 4 mM Dithiothreitol (DTT), to maintain the enzyme in its active state[2][7].

  • Metal Chelation: The addition of 0.5 - 1 mM EDTA serves a dual purpose: it chelates divalent cations (like Mg2+ and Ca2+ ) that can activate contaminating metalloproteases, and it prevents heavy-metal-induced oxidation of the catalytic cysteine[4][7].

  • Kinetic vs. Endpoint Reading: Continuous (kinetic) monitoring is vastly superior to endpoint assays. It allows researchers to calculate the initial velocity ( V0​ ) from the linear portion of the reaction curve, ensuring that the measurement is taken before substrate depletion or product inhibition skews the data[1][6].

Quantitative Data Presentation: Substrate Comparison

When designing a phosphatase assay, selecting the correct substrate is crucial. The table below summarizes why OMFP is preferred over traditional substrates for lysate-based assays.

SubstrateDetection MethodEx / Em WavelengthsSensitivityFormat CompatibilityKey Advantage
pNPP Colorimetric (Absorbance)405 nmLow ( μM )96-wellInexpensive, standard benchmark.
DiFMUP Fluorogenic358 nm / 450 nmHigh ( nM )96/384/1536-wellHigh sensitivity, low pH optimum.
OMFP Fluorogenic485 nm / 525 nmHigh ( nM )96/384/1536-wellAvoids UV excitation background; highly compatible with cell lysates[2][3].

Step-by-Step Protocol

Workflow A 1. Cell Lysis (NO Phos Inhibitors) B 2. Clarification (14,000 x g) A->B C 3. Protein Quantification B->C D 4. Reaction Setup (Add OMFP) C->D E 5. Kinetic Read (Ex 485 / Em 525) D->E

Figure 2: Step-by-step experimental workflow for cell lysate OMFP phosphatase assay.

Part A: Reagent Preparation
  • Specialized Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA. Supplement with a Protease Inhibitor Cocktail (e.g., 1 µM Leupeptin, 1 µg/mL Pepstatin A, 1 mM PMSF) immediately before use[5]. Ensure no phosphatase inhibitors are present.

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0 - 6.5) or Tris-HCl (pH 7.0), 50 mM NaCl, 1 mM EDTA, 0.01% Tween-20, and 4 mM DTT[2][4][7]. Make fresh daily.

  • OMFP Substrate Stock: Dissolve OMFP in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light[3].

Part B: Cell Lysis and Preparation
  • Wash cultured cells twice with ice-cold PBS to remove residual serum proteins.

  • Add the specialized, phosphatase-inhibitor-free lysis buffer directly to the cells. Incubate on ice for 30 minutes with gentle agitation.

  • Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a pre-chilled tube. Determine the total protein concentration using a BCA or Bradford assay. Normalize all samples to a consistent concentration (e.g., 1 µg/µL) using the lysis buffer.

Part C: Assay Execution (Self-Validating Setup)
  • Plate Setup: Use a 96-well or 384-well solid black microplate to prevent fluorescent cross-talk between wells.

  • Sample Addition: Add 10-20 µg of total lysate protein per well. Bring the volume up to 40 µL using the Assay Buffer.

  • Control Wells (Critical for Trustworthiness):

    • Blank Control: 40 µL Assay Buffer only (measures spontaneous OMFP hydrolysis).

    • Inhibition Control: Lysate + 1 mM Sodium Orthovanadate (validates that the fluorescent signal is specifically driven by phosphatase activity, not background esterases)[6].

  • Reaction Initiation: Dilute the 10 mM OMFP stock in Assay Buffer to create a 5X working solution. Add 10 µL of this solution to each well to initiate the reaction. The final OMFP concentration should be empirically determined based on the target enzyme's Km​ (typically 10 - 50 µM)[4][7].

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Record fluorescence at Ex 485 nm / Em 525 nm every 1-2 minutes for 30-60 minutes at room temperature or 37°C[3][4].

Part D: Data Analysis

Plot the Relative Fluorescence Units (RFU) versus time (minutes) for each well. Subtract the Blank Control values from all sample wells. Determine the slope of the linear phase of the reaction curve (typically the first 10-15 minutes) to calculate the initial reaction velocity ( V0​ ).

References

  • BenchChem. "Application Notes and Protocols: OMFP Substrate Assay for PTEN Inhibition by VO-Ohpic." BenchChem Technical Support. 1

  • Zhao, H. et al. "In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase." Springer Nature Experiments / NIH PMC. 5

  • Guerrero, L. et al. "Enzyme solutions for PTP activity assay (Three STEPs Forward: A Trio of Unexpected Structures of PTPN5)." ResearchGate / PROTEINS. 7

  • AdipoGen Life Sciences. "3'-O-Methylfluorescein Product Datasheet." AdipoGen. 3

  • Sergienko, E. et al. "Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation." NIH PMC. 6

  • Tierno, M.B. et al. "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." NIH PMC. 2

  • Kim, J. et al. "Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip." MDPI.4

Sources

Optimal OMFP Cyclohexylammonium Salt Concentration for Microplate Assays: A Comprehensive Guide for Phosphatase Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to OMFP in High-Throughput Screening

O-Methylfluorescein phosphate (OMFP) cyclohexylammonium salt (CAS# 21233-09-0, MW 525.49) is a premier fluorogenic substrate utilized extensively for the detection and quantification of phosphatase activity[1]. It is highly effective for characterizing protein tyrosine phosphatases (PTPs), dual-specificity phosphatases (e.g., VHR, PTEN), and serine/threonine phosphatases (e.g., PP1α, PP5C)[2][3][4].

In the landscape of high-throughput screening (HTS) and drug discovery, OMFP offers distinct advantages over traditional colorimetric substrates like p-nitrophenyl phosphate (pNPP) and other fluorophores like DiFMUP. While DiFMUP requires near-UV excitation (~360 nm) which frequently overlaps with the autofluorescence of small-molecule library compounds, OMFP is significantly red-shifted[5]. The hydrolysis of OMFP yields 3-O-methylfluorescein (OMF), which is excited at 485 nm and emits at 525–535 nm[2][5]. This spectral shift drastically reduces false positives and negatives caused by compound spectral interference[6]. Furthermore, the cyclohexylammonium salt formulation enhances the aqueous solubility and chemical stability of the phosphate ester, ensuring reliable kinetic performance across diverse buffer systems[1].

Mechanistic Insights: The Causality of Concentration Optimization

As an application scientist, optimizing the substrate concentration is not merely a procedural step; it is a fundamental requirement dictated by enzyme kinetics and assay physics.

  • Balancing Sensitivity and Signal (The Cheng-Prusoff Dynamic): To identify competitive inhibitors effectively during HTS, the assay concentration of OMFP should ideally be set equal to its Michaelis-Menten constant ( Km​ ) for the specific target enzyme[6][7]. Setting [S]=Km​ ensures that the assay is highly sensitive to competitive inhibition while maintaining a robust signal-to-background (S/B) ratio.

  • Background Fluorescence and Inner-Filter Effects: If the OMFP concentration is pushed too high (e.g., >200μM ), the reaction velocity asymptotically approaches Vmax​ , meaning no additional signal is gained[2]. Conversely, the background fluorescence from the unreacted substrate (or trace free OMF contaminants) increases linearly[2]. High concentrations can also lead to inner-filter effects and fluorescence quenching, which artificially suppress the dynamic range of the microplate reader.

  • Alkaline Signal Maximization: The fluorescence of the product, OMF, is highly pH-dependent. While many PTPs operate optimally at slightly acidic conditions (pH 6.0), the fluorescence of OMF is maximized in alkaline environments. Therefore, endpoint assays often utilize a high-pH stop solution (e.g., 1 M potassium phosphate, pH 10) to simultaneously terminate the enzymatic reaction and maximize the fluorescent readout[2].

G OMFP OMFP (Non-fluorescent) Substrate OMF 3-O-Methylfluorescein (OMF) Highly Fluorescent Ex: 485 nm / Em: 525 nm OMFP->OMF Hydrolysis Pi Inorganic Phosphate (Pi) OMFP->Pi Cleavage Enzyme Phosphatase Enzyme (e.g., PTP, PP1α, PP5C) Enzyme->OMFP Catalyzes

Caption: Phosphatase-catalyzed hydrolysis of OMFP yielding fluorescent OMF and inorganic phosphate.

Quantitative Data: Kinetic Parameters

Because the optimal OMFP concentration is enzyme-dependent, a Km​ determination must be performed for every new target. Below is a summary of established kinetic parameters and recommended screening concentrations for widely studied phosphatases.

Table 1: Kinetic Parameters and Optimal OMFP Concentrations for Common Phosphatases

Enzyme TargetSubstrateReported Km​ ValueRecommended Assay [OMFP]Optimal Buffer pH
VHR (Dual-specificity)OMFP~5.4 µM[3]5 - 6 µM6.0
STEP46 (PTP)OMFP~50 µM[3]50 µM6.0
PP5C (Ser/Thr)OMFP~150 µM[2]50 - 100 µM7.0 - 7.4
PP1α (Ser/Thr)OMFP~300 µM[2]100 µM7.0 - 7.4

*Note: For enzymes with exceptionally high Km​ values (like PP1α), the assay concentration is often capped at 100 µM. Exceeding this limit degrades the signal-to-background ratio due to linear increases in substrate autofluorescence and approaches the solubility limits of the assay system[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate internal controls to calculate the Z'-factor, making the assay a self-validating system suitable for HTS.

Protocol A: Determining the Optimal OMFP Concentration ( Km​ Determination)

Reagent Preparation:

  • OMFP Stock (10 mM): Dissolve 26.3 mg of OMFP cyclohexylammonium salt in 5 mL of pure DMSO[5]. Sonicate in a water bath until the solution is completely clear. Aliquot and store at -80°C protected from light[1][5].

  • Assay Buffer: For PTPs, prepare 50 mM Bis-Tris (pH 6.0) containing 50 mM NaCl, 0.5 mM EDTA, 2.5 mM DTT, and 0.005% Tween-20[5][7].

Step-by-Step Methodology:

  • Substrate Dilution: Prepare 8 to 10 serial dilutions of OMFP in assay buffer, spanning from 0.1× to 10× the estimated Km​ (e.g., 1 µM to 500 µM)[7].

  • Enzyme Preparation: Dilute the recombinant phosphatase in assay buffer to a concentration that yields a linear initial rate (typically 0.5 nM to 5 nM for PTPs)[6][7].

  • Reaction Initiation: In a black 384-well microplate, add the serially diluted OMFP. Initiate the reaction by adding the enzyme solution using a multichannel pipette or automated dispenser[2][5].

  • Kinetic Read: Immediately read the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm) every 30–60 seconds for 15 minutes at room temperature[2][5].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the fluorescence-time curve for each concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to extract the exact Km​ [2][7].

Protocol B: HTS Inhibitor Screening (Self-Validating)
  • Control Setup: Designate wells for Positive Controls (Enzyme + OMFP + DMSO vehicle) and Negative Controls (Buffer + OMFP + DMSO vehicle, or Enzyme + OMFP + reference inhibitor)[6].

  • Compound Pre-incubation: Dispense test compounds (e.g., 10 µM final) into the microplate. Add the optimized concentration of enzyme. Incubate for 10-15 minutes at room temperature[4].

  • Substrate Addition: Add OMFP at the predetermined optimal concentration ( [S]≈Km​ )[3][6].

  • Endpoint Termination: Allow the reaction to proceed for 30 minutes. Stop the reaction and maximize fluorescence by adding 50 µL of 1 M potassium phosphate (pH 10)[2].

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z′≥0.5 validates the plate for hit selection[2].

Workflow Prep 1. Reagent Preparation (OMFP in DMSO, Enzyme, Buffer) Dilution 2. Serial Dilution of OMFP (0.1x to 10x Expected Km) Prep->Dilution Reaction 3. Initiate Reaction (Add Enzyme to Microplate) Dilution->Reaction Read 4. Kinetic Fluorescence Read (Ex: 485 nm / Em: 535 nm) Reaction->Read Analysis 5. Michaelis-Menten Fit (Determine Exact Km) Read->Analysis HTS 6. Set HTS Assay Concentration ([OMFP] ≈ Km) & Calculate Z'-Factor Analysis->HTS

Caption: Step-by-step experimental workflow from OMFP reagent preparation to HTS assay optimization.

References

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) Source: Assay and Drug Development Technologies (via PMC - NIH) URL:[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays Source: Bio-protocol (via PMC - NIH) URL:[Link]

  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators Source: Methods in Molecular Biology (via PMC - NIH) URL:[Link]

  • Generic protein phosphatase substrates used for PTP enzymatic assays Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

How to improve signal-to-noise ratio in OMFP fluorogenic phosphatase assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphatase Assay Development. As a Senior Application Scientist, I frequently encounter laboratories struggling to optimize the signal-to-noise ratio (SNR) when transitioning from traditional colorimetric assays to high-sensitivity fluorogenic formats.

While 3-O-methylfluorescein phosphate (OMFP) is a highly sensitive, red-shifted substrate ideal for dual-specificity phosphatases (DSPs) and protein tyrosine phosphatases (PTPs), its chemical instability in aqueous environments often leads to frustratingly high background noise[1].

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind OMFP's behavior, we will implement a self-validating experimental system that guarantees high-fidelity data.

Part 1: The Mechanistic Root of OMFP Background Noise

To improve your assay's SNR, you must first understand the competing pathways of OMFP cleavage. OMFP is a synthetic phosphomonoester that, upon dephosphorylation, yields the highly fluorescent product O-methylfluorescein (OMF)[1]. However, this cleavage is not exclusively enzyme-driven.

In aqueous buffers, OMFP undergoes a high rate of spontaneous, non-enzymatic hydrolysis[1]. If an assay is run as a prolonged "endpoint" read, this spontaneous hydrolysis steadily accumulates fluorescent OMF, raising the background noise floor and obliterating the assay's signal window[1].

OMFP_Mechanism OMFP OMFP (Non-fluorescent) Substrate OMF OMF (Fluorescent Product) Ex: 485nm / Em: 535nm OMFP->OMF Catalyzed by OMFP->OMF Non-enzymatic Enzyme Phosphatase Enzyme (Specific Cleavage) Enzyme->OMFP Spontaneous Aqueous Environment (Spontaneous Hydrolysis) Spontaneous->OMFP Noise Background Noise (Decreases SNR) OMF->Noise From Spontaneous Signal True Assay Signal (High SNR) OMF->Signal From Enzyme

Mechanistic pathways of OMFP cleavage highlighting sources of assay signal versus background noise.

Part 2: Expert Troubleshooting FAQs

Q1: My negative controls (buffer + substrate) show a steadily increasing fluorescence over time. How do I prevent OMFP degradation before the assay even starts? Causality & Solution: Commercially available OMFP exists primarily as a monoanionic species, which is relatively insoluble and highly unstable in standard DMSO or aqueous storage[1]. Action: Dissolve your OMFP powder in acidified DMSO (100 mM H₂SO₄ in DMSO)[1]. The acid converts the monoanionic species into the free acid form, which is highly soluble and stable when aliquoted and stored at -80°C[1]. Only dilute this stock into your aqueous assay buffer immediately before initiating the reaction.

Q2: We are screening a compound library and getting erratic IC₅₀ values. Some compounds show >100% inhibition, while others seem to activate the enzyme. What is going wrong? Causality & Solution: You are likely experiencing compound spectral interference. Fluorogenic assays are highly susceptible to compound autofluorescence (false activation) or fluorescence quenching (false inhibition/ >100% inhibition)[2]. Fortunately, OMFP is red-shifted (λex = 485 nm, λem = 535 nm), making it less prone to autofluorescence than UV-excited substrates like DiFMUP (λex = 360 nm)[2]. Action: Implement a pre-read step . Read the microplate containing the enzyme and compound before adding the OMFP substrate[2]. Subtract this baseline fluorescence from your final reads to isolate true enzymatic activity.

Q3: Should I use an endpoint read or a kinetic read for OMFP assays? Causality & Solution: Always use continuous kinetic reads [2]. Because spontaneous hydrolysis is a time-dependent linear increase, an endpoint read captures all accumulated noise[1]. By measuring fluorescence every 30 seconds for 10–30 minutes, you can calculate the initial velocity ( V0​ ) of the reaction[1]. The slope of the linear phase isolates the enzyme's specific catalytic rate, effectively bypassing the static background noise.

Part 3: Quantitative Substrate Comparison

To optimize SNR, it is critical to match your substrate to your enzyme's kinetic profile. Because fluorogenic substrates like OMFP and DiFMUP are orders of magnitude more sensitive than colorimetric pNPP, they require significantly lower enzyme concentrations (picomolar to low nanomolar), which inherently reduces background signal generated by enzyme preparations[2].

SubstrateDetection ModalityTypical Enzyme Conc. RequiredSpontaneous Hydrolysis RiskSpectral Interference Risk
OMFP Fluorescence (Ex 485 / Em 535)Picomolar – Low Nanomolar[2]High (Requires Acidified DMSO)[1]Low (Red-shifted)[2]
DiFMUP Fluorescence (Ex 360 / Em 460)Picomolar – Low Nanomolar[2]Low to ModerateHigh (UV/Blue range)[2]
pNPP Absorbance (405 nm)Mid-Nanomolar – Micromolar[2]LowLow

Part 4: Self-Validating OMFP Assay Protocol

A robust assay must internalize its own quality control. This protocol is designed as a self-validating system: it continuously verifies the absence of autofluorescence and isolates true catalytic velocity from spontaneous hydrolysis.

Reagents Required:
  • Assay Buffer: 150 mM Bis-Tris (pH 6.0–6.5), 50 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20 or Triton X-100, and 4 mM DTT (added fresh)[3]. Note: PTPs are typically most active at pH 5.5–6.0[2].

  • Substrate Stock: 100 mM OMFP in acidified DMSO (100 mM H₂SO₄)[1].

  • Enzyme: Recombinant phosphatase (e.g., PTP1B, PP1, or EYA2) diluted to 1–10 nM[2][4].

OMFP_Workflow Step1 1. Substrate Preparation Store OMFP in Acidified DMSO Step2 2. Assay Plate Setup Include High, Low, and Compound Controls Step1->Step2 Step3 3. Pre-Read Plate Validate Absence of Autofluorescence Step2->Step3 Step4 4. Reaction Initiation Add Aqueous OMFP (Just-in-time) Step3->Step4 Step5 5. Kinetic Measurement Read Ex:485/Em:535 every 30s Step4->Step5 Step6 6. Data Extraction Calculate Initial Velocity (V0) Slope Step5->Step6

Self-validating experimental workflow for OMFP kinetic assays to maximize signal-to-noise ratio.

Step-by-Step Methodology:
  • Preparation of Controls (The Validation Matrix):

    • High-Signal Control: Enzyme + Vehicle (DMSO) + Buffer. Defines the upper limit of the signal window[1].

    • Low-Signal Control: Buffer + Vehicle (DMSO) + Substrate (No Enzyme). Quantifies the baseline spontaneous hydrolysis[1].

    • Compound Wells: Enzyme + Test Compound + Buffer.

  • Pre-Incubation & Pre-Read:

    • Dispense the enzyme and compounds into a 384-well black microplate. Incubate at room temperature for 10–15 minutes to allow for inhibitor binding[1].

    • Self-Validation Step: Read the plate at Ex 485 nm / Em 535 nm before adding the substrate. Flag any wells showing high fluorescence as compound autofluorescence[2].

  • Just-In-Time Substrate Addition:

    • Dilute the 100 mM OMFP stock into Milli-Q water or assay buffer to a 3X working concentration (e.g., ~150 μM depending on the enzyme's Km​ ) immediately before use[1].

    • Add the substrate to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader. Measure fluorescence intensity every 30 seconds for 15 to 30 minutes[1][2].

  • Data Analysis (Isolating the Signal):

    • Plot the raw fluorescence data (milli-RFU) versus time.

    • Use linear regression analysis on the linear portion of the curve to determine the initial velocity ( V0​ ) in RFU/min[1].

    • Calculate the final Signal-to-Noise (S/N) ratio by comparing the V0​ of the High-Signal Control against the V0​ of the Low-Signal Control. A linear regression coefficient of R2>0.99 validates the integrity of the read[2].

References

  • Title: Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) Source: PubMed Central (PMC) - NIH URL:[Link]

  • Title: In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase Source: PubMed Central (PMC) - NIH URL:[Link]

  • Title: Generic protein phosphatase substrates used for PTP enzymatic assays Source: ResearchGate URL:[Link]

  • Title: Protein Tyrosine Phosphatase Biochemical Inhibition Assays Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Why is my 3-O-Methylfluorescein phosphate solution degrading at room temperature?

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-O-Methylfluorescein Phosphate (OMFP) Degradation

Welcome to the Assay Development Support Center. This guide is tailored for researchers, scientists, and drug development professionals experiencing high background fluorescence, signal degradation, or poor reproducibility when using 3-O-Methylfluorescein phosphate (OMFP) as a fluorogenic substrate in phosphatase assays (e.g., PP1α, PP5, PTEN, and PTP1B).

Section 1: Diagnostic FAQs – Understanding OMFP Instability

Q1: Why is my OMFP solution turning highly fluorescent before I even add the enzyme? A: You are observing spontaneous, non-enzymatic hydrolysis. OMFP is a synthetic phosphomonoester designed to mimic the phosphorylated side-chains of target proteins[1]. In aqueous buffers at room temperature, the phosphate ester bond is thermodynamically unstable and highly susceptible to nucleophilic attack by water. This premature cleavage releases O-methylfluorescein (OMF), a highly fluorescent byproduct (Excitation 485 nm / Emission 525 nm)[2][3]. As OMF accumulates in your working solution, your assay's Signal-to-Background (S:B) ratio rapidly collapses[1].

Q2: I dissolved my OMFP powder in standard DMSO and stored it at -20°C, but it still degraded over time. What went wrong? A: Commercially available OMFP is often supplied as a cyclohexylammonium salt, which exists primarily as a monoanionic species[]. This species is relatively insoluble and remains prone to degradation even in standard DMSO over extended periods. The Causality: To achieve true long-term stability, the monoanionic species must be converted to its free acid form[1]. This is accomplished by dissolving the compound in acidified DMSO. The free acid form is highly soluble, resists spontaneous hydrolysis, and allows you to prepare highly concentrated stocks (e.g., 100 mM), which subsequently minimizes the final volume of DMSO introduced into your sensitive enzymatic assay[1][].

Q3: How long can I keep my aqueous working solution of OMFP at room temperature? A: Less than 1 hour. Once OMFP is diluted into an aqueous assay buffer (e.g., Bis-Tris or Tris-HCl), degradation begins immediately at room temperature[][5]. Working solutions must be prepared fresh for each experiment and kept strictly on ice (4°C) in the dark until the exact moment of plate addition[5].

G OMFP 3-O-Methylfluorescein Phosphate (OMFP) Hydrolysis Spontaneous Non-Enzymatic Hydrolysis OMFP->Hydrolysis Aqueous Aqueous Buffer Room Temperature Aqueous->Hydrolysis Catalyzes OMF O-Methylfluorescein (OMF) Hydrolysis->OMF Cleaves Phosphate Background High Assay Background (Loss of Signal-to-Background Ratio) OMF->Background Ex: 485nm / Em: 525nm

Mechanism of OMFP degradation via spontaneous hydrolysis in aqueous environments.

Section 2: Quantitative Stability Matrix

To ensure a self-validating experimental setup, adhere strictly to the following validated storage and handling parameters for OMFP[1][2][5].

StateSolvent / EnvironmentTemperatureExpected StabilityImpact on Assay Integrity
Lyophilized Powder Desiccated, protected from light-20°C to -80°C> 2 YearsOptimal starting material.
Master Stock (100 mM) Acidified DMSO (100 mM H₂SO₄)-80°C> 6 MonthsPreserves S:B ratio; prevents hydrolysis.
Standard Stock (20 mM) 100% DMSO (Standard)-20°C2 - 4 WeeksModerate risk of background drift over time.
Working Solution Aqueous Assay Buffer4°C (On Ice)4 - 8 HoursAcceptable for daily workflow; keep dark.
Working Solution Aqueous Assay BufferRoom Temp (20-25°C)< 1 HourCritical Failure: Rapid spontaneous hydrolysis.

Section 3: Self-Validating Experimental Protocols

The following methodologies are engineered to eliminate background fluorescence artifacts by stabilizing the substrate prior to enzymatic cleavage.

Protocol A: Preparation of Ultra-Stable OMFP Master Stock (100 mM)

Rationale: Acidification converts the monoanionic salt to a highly soluble, stable free acid, preventing spontaneous degradation[1].

  • Prepare Acidified DMSO: In a chemical fume hood, carefully dissolve 97%-grade sulfuric acid (H₂SO₄) into pure, anhydrous DMSO to achieve a final concentration of 100 mM H₂SO₄. Note: Prepare this immediately before use.

  • Reconstitute Substrate: Add the freshly prepared acidified DMSO to the lyophilized OMFP powder to create a 100 mM master stock.

  • Homogenize: Vortex gently. If the cyclohexylammonium salt is stubborn, sonicate in a water bath for 5 minutes until the solution is completely clear[][5].

  • Aliquot and Freeze: Dispense into single-use amber microcentrifuge tubes (to protect from photobleaching) and immediately store at -80°C[1].

Protocol B: Optimized Microplate Phosphatase Assay Workflow

Rationale: Minimizing ambient exposure time prevents non-enzymatic OMF accumulation, ensuring that detected fluorescence is strictly a product of enzyme kinetics[3][5].

  • Thaw on Ice: Remove one OMFP master stock aliquot from -80°C and thaw strictly on ice.

  • Prepare Working Dilution: Dilute the 100 mM stock into your specific aqueous assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 0.5 mM EDTA) to your desired intermediate concentration (e.g., 150-300 µM)[1][5]. Keep this working solution on ice and protected from light.

  • Plate Loading: Transfer your enzyme (e.g., PP1α, PTEN, or PTP1B) and test compounds into a 384-well or 96-well black microplate[5][6].

  • Initiate Reaction: Add the OMFP working solution to the wells using a multichannel pipettor to start the reaction.

  • Incubation: Incubate the plate at room temperature for the validated linear phase of your enzyme (typically 20-30 minutes)[1][3].

  • Stop Reaction: Halt the enzymatic hydrolysis by adding a high-pH stop solution (e.g., 50 µL of 1 M Potassium Phosphate pH 10, or 500 mM NaOH)[1][6]. The high pH also maximizes the fluorescence of the OMF fluorophore.

  • Detection: Read the fluorescence intensity on a microplate reader at Excitation 485 nm and Emission 525 nm[3][].

Workflow Step1 1. Stock Prep Acidified DMSO (100 mM H2SO4) Step2 2. Storage Aliquot at -80°C Protect from light Step1->Step2 Step3 3. Working Dilution Aqueous Buffer Keep on Ice (4°C) Step2->Step3 Step4 4. Enzymatic Assay Incubate at RT (20-30 min) Step3->Step4 Step5 5. Stop Reaction High pH Buffer (e.g., NaOH) Step4->Step5 Step6 6. Read Plate Ex: 485 nm Em: 525 nm Step5->Step6

Optimized end-to-end workflow for OMFP-based fluorogenic phosphatase assays.

References

  • Title: Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C)
  • Source: bio-protocol.
  • Source: mdpi.
  • Title: CAS 21233-09-0 (3-O-Methylfluorescein phosphate cyclohexylammonium salt)
  • Source: chemodex.
  • Source: nih.

Sources

Validation & Comparative

Comparing 3-O-Methylfluorescein phosphate vs pNPP for phosphatase detection sensitivity

Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity Phosphatase Detection: A Comparative Guide to 3-O-Methylfluorescein Phosphate (OMFP) vs. pNPP

Protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs) are fundamental regulators of cellular signal transduction, making them prime targets in modern drug discovery[1]. However, accurately quantifying their activity requires substrates that balance physiological relevance with extreme detection sensitivity. Historically, p-Nitrophenyl Phosphate (pNPP) has been the workhorse of in vitro phosphatase assays. Today, fluorogenic substrates like 3-O-Methylfluorescein phosphate (OMFP) have revolutionized the field, offering unprecedented sensitivity for high-throughput screening (HTS) and microfluidics[1][2].

This guide objectively compares OMFP and pNPP, providing the mechanistic rationale, quantitative data, and self-validating protocols necessary for optimizing your phosphatase assays.

Mechanistic Comparison: Causality Behind the Sensitivity Gap

pNPP: The Colorimetric Standard pNPP is a generic, colorimetric substrate that is hydrolyzed by phosphatases to yield p-nitrophenolate, a yellow chromophore detectable at 405 nm[3]. While inexpensive and simple to use, pNPP suffers from significant limitations. The Km​ values of pNPP for many PTPs are exceptionally high (often ranging from 4 to 40 mM)[4]. To achieve enzyme saturation, assays require massive substrate concentrations. Because pNPP itself absorbs light at 405 nm, these high concentrations create an enormous background signal, severely restricting the assay's dynamic range and making pre-steady-state kinetic measurements technically difficult[4].

OMFP: The Fluorogenic Powerhouse OMFP is a fluorogenic substrate that, upon dephosphorylation, produces 3-O-methylfluorescein (OMF), a highly fluorescent molecule with an excitation at 485 nm and emission at 525 nm[1][]. The causality behind OMFP's superiority lies in both its photophysics and its molecular geometry:

  • Structural Affinity: OMFP comprises a series of aromatic rings that confer a planar structure. This geometry is highly complementary to the active site cleft of DSPs (which dephosphorylate both pTyr and pSer/pThr residues), making OMFP a dramatically more efficient substrate than the less easily accommodated pNPP[3].

  • Signal-to-Noise Ratio: OMFP is essentially non-fluorescent in its phosphorylated state. The massive Stokes shift and high quantum yield of the OMF product allow for detection at picomolar to low nanomolar enzyme concentrations—typically 1 to 2 orders of magnitude more sensitive than pNPP[1][6].

  • Optical Interference: In HTS, many small-molecule library compounds absorb in the near-UV or blue spectral range. OMFP's green emission (525 nm) makes it highly resistant to compound optical interference compared to pNPP or blue-emitting fluorophores like DiFMUP[1].

G cluster_pNPP Colorimetric Pathway cluster_OMFP Fluorogenic Pathway Phosphatase Phosphatase Enzyme (PTP / DSP) pNPP pNPP Substrate (Colorless) Phosphatase->pNPP OMFP OMFP Substrate (Non-fluorescent) Phosphatase->OMFP pNP p-Nitrophenolate (Yellow, Abs 405 nm) pNPP->pNP Hydrolysis (Low Sensitivity) OMF 3-O-Methylfluorescein (Fluorescent, Ex485/Em525) OMFP->OMF Hydrolysis (High Sensitivity)

Mechanistic comparison of pNPP and OMFP hydrolysis by phosphatase enzymes.

Quantitative Data Comparison

To objectively illustrate the performance gap, the following table summarizes the kinetic parameters of pNPP versus OMFP, using the dual-specific Cdc25B phosphatase as a benchmark model[7][8].

ParameterpNPP (p-Nitrophenyl Phosphate)OMFP (3-O-Methylfluorescein phosphate)
Detection Readout Colorimetric (Absorbance 405 nm)[3]Fluorogenic (Ex 485 nm / Em 525 nm)[]
Typical Enzyme Requirement Microgram to high nanogram range[3]Picomolar to low nanomolar range[6]
Typical Km​ (Cdc25B model) ~8.4 mM[8]~37 µM[8]
Catalytic Efficiency ( kcat​/Km​ ) Baseline reference (12.3 M−1s−1 )[7]Up to 810-fold enhancement over pNPP[8]
Background Interference High (Substrate absorbs at 405 nm)[4]Low (Product is highly fluorescent)[1]
Solvent Requirement Aqueous (Water/Buffer)[3]DMSO stock required (≤1% final conc.)[6]
HTS & Microfluidics Suitability Poor (High volume required)Excellent (Validated in ~340 pL droplets)[2]

Experimental Methodologies: Self-Validating Protocols

Trustworthy biochemical data requires protocols that validate themselves internally. Below are the optimized workflows for both substrates, designed to ensure rigorous quality control.

Workflow Start Enzyme Preparation (PTP/DSP in Buffer) Substrate Substrate Addition (OMFP in DMSO or pNPP in H2O) Start->Substrate Incubation Incubation (20-30 min at RT or 37°C) Substrate->Incubation Detection Signal Detection (Absorbance vs. Fluorescence) Incubation->Detection Validation Self-Validation (Standard Curve Calibration) Detection->Validation

Step-by-step experimental workflow for phosphatase detection and validation.

Protocol 1: pNPP Colorimetric Assay (Baseline Activity)

Best for: Routine characterization of highly active, purified phosphatases where sensitivity is not the limiting factor.

  • Buffer Preparation: Prepare the reaction buffer (e.g., 50 mM Bis-Tris pH 6.0, 100 mM NaCl, 1 mM DTT).

    • Causality: DTT is critical to ensure the catalytic cysteine residue of the PTP remains in its active, reduced state[6]. Avoid sulfonic acid buffers (like HEPES) for inhibition assays, as they can compete for the active site[6].

  • Substrate Preparation: Dissolve pNPP in water to a 50 mM stock.

  • Reaction Initiation: Mix the target phosphatase (0.5–5 µg/µL) with the buffer in a 96-well plate. Initiate the reaction by adding pNPP to a final concentration of 10 mM[3].

  • Detection: Measure absorbance continuously at 405 nm at 30°C or 37°C.

  • Self-Validation Step (Standard Curve): Run a parallel standard curve using pure p-nitrophenol (0–100 µM). This allows the conversion of raw OD405​ values into specific activity (moles of product/min/mg enzyme), validating that the readout remains within the linear dynamic range of the spectrophotometer[3].

Protocol 2: OMFP Fluorogenic Assay (High-Sensitivity & HTS)

Best for: High-throughput screening, microfluidics, and kinetic analysis of low-abundance or low-activity phosphatases.

  • Buffer Preparation: Prepare the reaction buffer (e.g., 50 mM Bis-Tris pH 6.0, 1 mM DTT, 0.01% Tween-20).

    • Causality: Because this assay uses picomolar enzyme concentrations, the addition of 0.01% Tween-20 is mandatory to prevent the loss of highly diluted enzyme activity due to adsorption to the microplate walls[7].

  • Substrate Preparation: Dissolve OMFP in 100% DMSO to a 20 mM stock (sonicate if necessary).

    • Causality: OMFP has limited aqueous solubility. Using a concentrated DMSO stock ensures the final assay DMSO concentration remains at or below 1%, preventing solvent-induced enzyme denaturation[][6].

  • Reaction Initiation: Mix the target phosphatase (0.5–5 nM final concentration) with the buffer in a 384-well plate. Initiate the reaction by adding OMFP to a final concentration of 10–100 µM[6].

  • Detection: Measure fluorescence continuously (Excitation 485 nm / Emission 525 nm)[].

  • Self-Validation Step (Vehicle Control): Always include a vehicle control containing 1% DMSO without the inhibitor/compound to confirm that the solvent baseline does not quench the enzyme's intrinsic activity[6].

Conclusion

While pNPP remains a viable tool for basic, high-concentration colorimetric assays, OMFP provides a transformative upgrade in sensitivity, structural affinity for DSPs, and resistance to optical interference. For modern applications—ranging from 1536-well HTS campaigns to picoliter droplet microfluidics[2][6]—OMFP is the unequivocally superior substrate.

References

  • BOC Sciences. "CAS 21233-09-0 (3-O-Methylfluorescein phosphate cyclohexylammonium salt)".

  • MDPI. "Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip".2

  • NIH PMC. "High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators". 1

  • NIH PMC. "Assessing the biological activity of the glucan phosphatase laforin". 3

  • Bio-protocol. "Protein Tyrosine Phosphatase Biochemical Inhibition Assays". 6

  • ACS Publications. "Restoration of Potent Protein−Tyrosine Phosphatase Activity into the Membrane-Distal Domain of Receptor Protein−Tyrosine Phosphatase α". 4

  • ACS Publications. "Dual-Specific Cdc25B Phosphatase: In Search of the Catalytic Acid".7

  • ResearchGate. "Comparison of pNPP and OMFP as substrates for Cdc25B catalytic domain".8

Sources

3-O-Methylfluorescein phosphate cyclohexylammonium salt vs DiFMUP in HTS assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases are critical regulators of cellular signaling. Dysregulation of these enzymes is implicated in oncology, diabetes, and neurodegenerative diseases, making them prime targets for drug discovery[1]. Historically, high-throughput screening (HTS) campaigns relied on the colorimetric substrate p-nitrophenyl phosphate (pNPP). However, pNPP requires high nanomolar enzyme concentrations to achieve a viable signal-to-background ratio, which is economically and kinetically unfavorable for large-scale HTS[2].

To overcome these limitations, the field has transitioned to highly sensitive fluorogenic substrates, primarily 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) . While both substrates yield a robust fluorescent signal upon dephosphorylation, their distinct photophysical and chemical properties dictate their suitability for specific screening environments[1][2].

Mechanistic Profiling & Photophysical Properties

DiFMUP: The High-Sensitivity Standard DiFMUP is widely considered the gold standard for generic phosphatase assays. The strategic addition of fluorine atoms to the umbelliferone core lowers the pKa of the leaving group to approximately 4.7[3]. Because PTPs typically exhibit optimal catalytic activity at slightly acidic pH (5.5–6.0), the dephosphorylated product (6,8-difluoro-7-hydroxy-4-methylcoumarin) remains fully ionized and highly fluorescent under standard assay conditions[2][3]. This low pKa also dramatically enhances the kcat​/Km​ ratio, making DiFMUP an exceptionally sensitive substrate that requires only sub-nanomolar enzyme concentrations[1][4].

OMFP: The Red-Shifted Alternative OMFP is a fluorescein derivative modified with a methyl group and a phosphate ester, stabilized as a cyclohexylammonium salt[]. Upon hydrolysis by a phosphatase, it releases 3-O-methylfluorescein[6]. The primary advantage of OMFP over DiFMUP is its red-shifted spectral profile (Excitation ~485 nm / Emission ~525 nm)[2][]. In HTS campaigns, many small molecules in synthetic libraries exhibit autofluorescence in the near-UV/blue spectrum (where DiFMUP is measured). By shifting the readout to the green spectrum, OMFP significantly reduces the rate of false negatives and false positives caused by compound spectral interference or fluorescence quenching[2].

Quantitative Data Comparison
ParameterDiFMUPOMFP (Cyclohexylammonium salt)
Fluorophore Released 6,8-difluoro-7-hydroxy-4-methylcoumarin3-O-methylfluorescein
Excitation / Emission 358 nm / 450 nm485 nm / 525 nm[2]
Leaving Group pKa ~4.7[3]~6.1
Aqueous Solubility Excellent (Direct buffer prep)Limited (Requires DMSO stock)[2]
Compound Interference Risk High (UV/Blue autofluorescence)[2]Low (Red-shifted)[2]
Typical Enzyme Concentration 0.1 – 0.5 nM[7]0.5 – 10 nM[2]
Typical Km​ (e.g., PTP1B) ~25 μM[7]Mid-to-low μM range[2]
Strategic Selection Workflow

When designing a phosphatase HTS assay, the choice between OMFP and DiFMUP hinges on the screening library's properties and the enzyme's tolerance to organic solvents.

SubstrateSelection Start Initiate Phosphatase HTS Assay Design AssessLibrary Assess Screening Library (Autofluorescence Risk at 360/460nm) Start->AssessLibrary HighRisk High Risk of UV/Blue Interference AssessLibrary->HighRisk LowRisk Low Risk / Need Maximum Enzymatic Sensitivity AssessLibrary->LowRisk SelectOMFP Select OMFP (Ex: 485 nm | Em: 535 nm) HighRisk->SelectOMFP SelectDiFMUP Select DiFMUP (Ex: 360 nm | Em: 460 nm) LowRisk->SelectDiFMUP OMFP_Opt Optimize DMSO Tolerance (Max 1-2% final DMSO) SelectOMFP->OMFP_Opt DiFMUP_Opt Direct Aqueous Prep (Highly Soluble) SelectDiFMUP->DiFMUP_Opt

Decision workflow for selecting OMFP vs. DiFMUP in phosphatase high-throughput screening assays.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, assays must be designed to operate within initial velocity ( V0​ ) conditions, meaning no more than 10–15% of the substrate is depleted during the measurement window[1]. Furthermore, PTPs possess an extremely nucleophilic active-site cysteine (pKa ~5.0–5.5) that is highly susceptible to oxidation by trace impurities, a major source of false-positive inhibition[7]. The protocols below are engineered to mitigate these artifacts.

Protocol A: DiFMUP Kinetic Assay for PTP1B (384-Well Format)

Objective: High-sensitivity kinetic screening with minimal enzyme consumption.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[7].

    • Causality: Bis-Tris at pH 6.0 matches the optimal acidic environment for PTP1B[2]. DTT is strictly required to keep the catalytic cysteine in a reduced, active state, preventing false positives from oxidative library compounds[7]. Tween-20 prevents non-specific adsorption of the sub-nanomolar enzyme to the microplate walls[7].

  • Enzyme Working Solution: Dilute recombinant PTP1B to 1.0 nM in assay buffer.

  • Compound Addition: Dispense 25 μL of the enzyme solution into a 384-well black microplate. Add test compounds (e.g., via acoustic dispensing) and incubate for 15 minutes at room temperature.

  • Substrate Initiation: Prepare a 2X DiFMUP solution (50 μM) in assay buffer. Initiate the reaction by adding 25 μL of the substrate solution to each well (Final assay concentrations: 0.5 nM PTP1B, 25 μM DiFMUP, matching the Km​ )[7].

  • Kinetic Readout: Immediately monitor fluorescence emission in kinetic mode (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes[2]. Calculate the initial velocity ( V0​ ) from the linear slope of the progress curve[7].

Protocol B: OMFP-Based HTS for Compound Profiling

Objective: Robust screening of highly conjugated library compounds prone to UV autofluorescence.

  • Substrate Solubilization: Dissolve OMFP in 100% anhydrous DMSO to create a 10 mM stock solution[2].

    • Causality: OMFP has limited aqueous solubility. The 10 mM stock ensures that when diluted to the Km​ concentration (typically 10–50 μM), the final DMSO concentration in the assay remains below 1%, preventing solvent-induced enzyme denaturation[2].

  • Enzyme & Compound Incubation: Prepare the target phosphatase in a standard pH 6.0 Bis-Tris buffer (with DTT and Tween-20). Dispense into a 384-well plate and add library compounds.

  • Pre-Read Verification (Critical Step): Read the plate at Ex: 485 nm / Em: 525 nm before adding the OMFP substrate[2].

    • Causality: This establishes a baseline and identifies compounds that exhibit autofluorescence in the green spectrum, preventing them from being mischaracterized as inactive (false negatives) or causing >100% apparent inhibition via fluorescence quenching[2].

  • Reaction & Measurement: Add the OMFP working solution to initiate the reaction. Monitor fluorescence continuously for 30 minutes. Calculate IC 50​ values based on the dose-dependent reduction in initial velocity compared to the DMSO vehicle control[2].

References
  • [1] High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. National Institutes of Health (PMC).[Link]

  • [2] Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.[Link]

  • [7] Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). National Institutes of Health (PMC).[Link]

  • [4] Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. ACS Publications.[Link]

  • [6] Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C). National Institutes of Health (PMC).[Link]

  • [3] The Catalytic Mechanism of Cdc25A Phosphatase. Semantic Scholar.[Link]

Sources

Specificity and Performance of 3-O-Methylfluorescein Phosphate (OMFP) in Phosphatase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in assay development is the misapplication of generic substrates. When designing high-throughput screening (HTS) or kinetic assays for phosphatases, the choice of substrate fundamentally dictates the biological relevance, sensitivity, and statistical robustness of your data.

This guide objectively evaluates the kinetic specificity of 3-O-Methylfluorescein phosphate (OMFP) for Protein Tyrosine Phosphatases (PTPs) versus Serine/Threonine (Ser/Thr) phosphatases. By examining the structural causality behind enzyme-substrate interactions, we will compare OMFP against alternative substrates (pNPP, DiFMUP, and native phosphopeptides) and provide a self-validating protocol for your workflows.

The Mechanistic Causality of OMFP Specificity

To understand why OMFP performs differently across phosphatase families, we must look at its chemical architecture. OMFP is a fluorogenic aryl phosphate .

Tyrosine Phosphatases (PTPs & DUSPs): PTPs have evolved to cleave phosphotyrosine, which is inherently an aryl phosphate. Because OMFP is a structural mimic of phosphotyrosine, it docks perfectly into the deep catalytic cleft of PTPs. This structural homology results in high affinity (a low Michaelis-Menten constant, Km​ ) and rapid Cys-nucleophile-mediated hydrolysis, making OMFP an exceptionally sensitive reporter for PTP activity (1[1]).

Serine/Threonine Phosphatases (e.g., PP1, PP5): Conversely, Ser/Thr phosphatases naturally target alkyl phosphates (phosphoserine and phosphothreonine side-chains). For these metalloenzymes, OMFP is a non-native structural mimic. While they can cleave OMFP, the coordination geometry within their bimetallic active centers is sub-optimal. Consequently, OMFP exhibits a higher Km​ for Ser/Thr phosphatases. To force robust hydrolysis, the assay environment must be heavily optimized—specifically by supplementing the buffer with transition metals like Mn²⁺ to stabilize the active conformation (2[2]).

G OMFP 3-O-Methylfluorescein Phosphate (OMFP) [Aryl Phosphate Structure] PTP Tyrosine Phosphatases (PTPs) Structural Mimicry (High Affinity) OMFP->PTP Natural fit SerThr Ser/Thr Phosphatases (PP1/PP5) Non-Native (Requires Mn2+) OMFP->SerThr Sub-optimal fit Product1 Rapid Hydrolysis (Low Km) PTP->Product1 Cys-Nucleophile Product2 Slower Hydrolysis (Higher Km) SerThr->Product2 Metal-Catalyzed Fluorescence 3-O-Methylfluorescein Highly Fluorescent (Ex: 485nm / Em: 525nm) Product1->Fluorescence Product2->Fluorescence

Mechanistic logic of OMFP hydrolysis by Tyrosine vs. Serine/Threonine phosphatases.

Comparative Performance Data

When selecting a substrate, you must balance physiological relevance with assay throughput and sensitivity. While native phosphopeptides offer the highest biological accuracy, their readout modalities (e.g., RapidFire MS or Malachite Green) are often too cumbersome or insensitive for primary HTS campaigns (3[3]).

Fluorogenic substrates like OMFP and DiFMUP solve the sensitivity issue, allowing detection of picomolar to low-nanomolar enzyme concentrations. Below is a quantitative comparison of standard phosphatase substrates:

SubstrateTarget Enzyme ClassReadout ModalitySensitivityTypical Km​ RangeKey Advantage / Limitation
OMFP PTPs & DUSPsFluorogenic (Ex 485 / Em 525)High (pM - nM)10 - 50 µMExcellent PTP mimic; potential inner-filter effect with yellow compounds.
OMFP Ser/Thr (PP1, PP5)Fluorogenic (Ex 485 / Em 525)Moderate (nM)50 - 150 µMRequires Mn²⁺ optimization; enables HTS for Ser/Thr enzymes.
DiFMUP PTPsFluorogenic (Ex 358 / Em 450)Very High (pM)2 - 20 µMLow product pKa allows highly acidic assays; UV excitation prone to autofluorescence.
pNPP Broad SpectrumColorimetric (Abs 405 nm)Low (nM - µM)1 - 5 mMCheap and universal; requires high enzyme concentrations, prone to compound interference.
Phosphopeptides Specific PTP/PPMass Spec / MalachiteNativeVariableHighly biologically relevant; low throughput and complex readout.

Experimental Methodology: A Self-Validating Protocol

Every robust screening protocol must be a self-validating system. By running continuous kinetic reads rather than endpoint assays, you inherently validate the initial velocity ( V0​ ) linearity. If the progress curve is not linear, any subsequent IC50​ calculation is invalid (1[1]).

Step-by-Step Continuous OMFP Assay Workflow

1. Buffer Formulation (The Causality of pH and Metals):

  • For PTPs: Prepare 150 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 4 mM DTT, 0.01% Tween-20. Why? PTPs rely on a catalytic cysteine with a lowered pKa; an acidic pH (5.5 - 6.5) maximizes their nucleophilic attack.

  • For Ser/Thr Phosphatases: Prepare 50 mM Tris-HCl (pH 7.4), 1.5 mM MnCl₂, 1.5 mM DTT, 0.015% Triton X-100. Why? Ser/Thr phosphatases are metalloenzymes that require neutral pH and bimetallic coordination (Mn²⁺) to efficiently cleave the non-native aryl phosphate bond of OMFP (2[2]).

2. Enzyme Titration & Linearity Check:

  • Dispense recombinant enzyme (titrated from 0.1 nM to 10 nM) into a 384-well black microplate.

  • Self-Validation: Always verify that the enzyme concentration chosen for screening falls strictly within the linear range of product formation over your intended assay window (e.g., 20 minutes) (4[4]).

3. Substrate Addition:

  • Initiate the reaction by adding OMFP. To maximize sensitivity to competitive inhibitors, the final OMFP concentration must be at or slightly below the established Km​ for your specific enzyme (typically 10-50 µM for PTPs; 50-100 µM for Ser/Thr).

4. Continuous Kinetic Readout:

  • Immediately read the plate in a fluorescence microplate reader (Excitation 485 nm / Emission 525 nm) every 30-60 seconds. Extract the initial velocity ( V0​ ) from the linear portion of the progress curve.

5. Z'-Factor Validation:

  • Include maximum-signal (DMSO vehicle) and minimum-signal (reference inhibitor, e.g., Cantharidin for PP1/PP5 or Sodium Orthovanadate for PTPs) controls on every plate. Calculate the Z′ -factor. A Z′≥0.5 confirms the assay is statistically robust for hit discovery.

Workflow Step1 1. Buffer Prep Optimize pH & Metals Step2 2. Enzyme Titration Establish Linearity Step1->Step2 Step3 3. OMFP Addition Substrate at/below Km Step2->Step3 Step4 4. Kinetic Readout Ex 485nm / Em 525nm Step3->Step4 Step5 5. Data Validation Calculate Z'-factor Step4->Step5

Step-by-step self-validating workflow for continuous OMFP fluorescence assays.

Expert Insights & Troubleshooting

  • The Inner-Filter Effect: Because OMFP emits in the green spectrum (525 nm), it avoids the severe autofluorescence issues seen with UV-excited substrates like DiFMUP (Ex 358 nm). However, heavily colored compounds (yellow/orange) in your screening library can absorb the excitation or emission light, leading to false positives (apparent inhibition). Always run a counter-screen using the free fluorophore (3-O-Methylfluorescein) to rule out optical interference.

  • DTT Interference: PTPs require reducing agents (like DTT) to keep their active-site cysteine from oxidizing. Ensure your library compounds do not react with DTT, which can artificially deplete the reducing agent and inactivate the enzyme, mimicking true inhibition.

References

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - nih.gov.2

  • Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens - nih.gov.3

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - nih.gov. 1

  • Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip - nih.gov.4

Sources

Benchmarking OMFP Cyclohexylammonium Salt Against FDP for Alkaline Phosphatase Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alkaline phosphatase (ALP) is a ubiquitous metalloenzyme that plays a critical role in cellular signaling, bone mineralization, and energy metabolism. In drug development and molecular diagnostics, accurately quantifying ALP activity is essential. While traditional colorimetric substrates like p-nitrophenyl phosphate (pNPP) have been used historically, modern high-throughput screening demands the superior sensitivity of fluorogenic substrates.

Two of the most prominent fluorogenic substrates for ALP are 3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) and Fluorescein diphosphate (FDP) . While both utilize a fluorescein core to generate a robust optical signal, their distinct molecular structures dictate entirely different kinetic behaviors. This guide objectively benchmarks OMFP against FDP, providing researchers with the mechanistic causality and validated protocols needed to select the optimal substrate for their specific kinetic or end-point assays.

Mechanistic Divergence: Monophasic vs. Biphasic Hydrolysis

The fundamental difference between OMFP and FDP lies in their phosphate ester functional groups, which directly governs their enzymatic hydrolysis pathways.

OMFP is a monophosphate ester. When cleaved by ALP, it undergoes a single-step (monophasic) hydrolysis to yield 3-O-methylfluorescein (OMF), a highly fluorescent product. This 1:1 stoichiometry between cleavage events and fluorophore generation makes OMFP exceptionally well-suited for continuous kinetic monitoring[1].

FDP , conversely, is a diphosphate ester. It is completely colorless and non-fluorescent in its native state. ALP must sequentially hydrolyze two phosphate groups to generate the final signal. The first cleavage yields fluorescein monophosphate (FMP), which is only weakly fluorescent. The second cleavage yields the highly fluorescent fluorescein molecule. This biphasic kinetic mechanism introduces a lag phase in signal generation[2].

substrate_pathways cluster_OMFP OMFP Monophasic Hydrolysis cluster_FDP FDP Biphasic Hydrolysis OMFP OMFP (Non-fluorescent) OMF O-Methylfluorescein (Highly Fluorescent) OMFP->OMF ALP (Single Step) FDP FDP (Non-fluorescent) FMP Fluorescein Monophosphate (Weakly Fluorescent) FDP->FMP ALP (Step 1) FLU Fluorescein (Highly Fluorescent) FMP->FLU ALP (Step 2)

Enzymatic hydrolysis pathways of OMFP (monophasic) versus FDP (biphasic) by Alkaline Phosphatase.

Kinetic Benchmarking & Data Presentation

When designing an assay, the choice between OMFP and FDP should be driven by the required sensitivity and the mathematical modeling intended for the data. The following table summarizes their quantitative performance metrics based on 3[3].

ParameterOMFP Cyclohexylammonium SaltFluorescein Diphosphate (FDP)
Hydrolysis Kinetics Monophasic (1:1 stoichiometry)Biphasic (Sequential cleavage)
Excitation / Emission ~485 nm / 525 nm~490 nm / 514 nm
Background Signal LowExtremely Low (Colorless/Non-fluorescent)
ALP Affinity ( Km​ ) ~70 - 115 µM~1.35 - 1.85 µM
Detection Limit High (Picomole range)Ultra-High (Zeptomole/Attomole range)
Primary Application Continuous kinetic screening, IC50​ determinationUltra-sensitive end-point assays, ELISA

Causality in Experimental Design

To ensure scientific integrity, researchers must understand the causality behind protocol adaptations when utilizing these substrates.

1. The Biphasic Lag Phase in FDP: Because FDP requires two cleavage events to produce strong fluorescence, the initial velocity ( V0​ ) of the reaction is non-linear with respect to the final product. This violates the steady-state assumption required for standard Michaelis-Menten kinetic derivations in the earliest time points. Therefore, FDP is heavily favored for ultra-sensitive end-point assays where the reaction is driven to completion, rather than continuous kinetic rate monitoring[2].

2. Solvent Selection for OMFP: OMFP must be dissolved in an organic solvent before dilution into the aqueous assay buffer. demonstrate that Dimethyl Sulfoxide (DMSO) is vastly superior to methanol for this purpose[]. OMFP can be dissolved up to 20 mM in DMSO, whereas methanol limits solubility to ~4 mM. Using DMSO allows researchers to spike a highly concentrated stock into the assay, keeping the final solvent concentration below 1% to prevent enzyme denaturation.

3. The Inner Filter Effect: When utilizing OMFP at high concentrations (>1 mM) to achieve substrate saturation, the un-cleaved substrate can absorb the emitted light from the OMF product. This "inner filter effect" artificially reduces the observed fluorescence intensity, skewing kinetic analysis[]. Protocols must include a self-validating dilution check to correct for this phenomenon.

Self-Validating Experimental Protocol

The following methodology outlines a self-validating continuous kinetic assay using OMFP, designed to accurately determine the IC50​ of an ALP inhibitor.

workflow Step1 1. Reagent Prep (Substrate in DMSO) Step2 2. Initiation (Mix with ALP Buffer) Step1->Step2 Step3 3. Kinetic Read (Ex/Em Monitoring) Step2->Step3 Step4 4. Validation (Inner Filter Check) Step3->Step4

Self-validating experimental workflow for alkaline phosphatase kinetic assays.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 100 mM Tris-HCl (pH 9.0) supplemented with 2 mM MgCl2​ and 50 µM ZnCl2​ . Causality: ALP is a metalloenzyme; stripping or omitting Mg2+ and Zn2+ will result in a complete loss of catalytic activity.

  • Substrate Stock: Dissolve OMFP cyclohexylammonium salt in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C in the dark. Causality: Anhydrous DMSO prevents spontaneous non-enzymatic hydrolysis during storage.

Step 2: Assay Assembly (96-well Black Microplate)

  • Add 80 µL of Assay Buffer to each well.

  • Add 10 µL of the test inhibitor (or vehicle control).

  • Add 5 µL of purified Alkaline Phosphatase (optimized to yield a linear signal for at least 30 minutes).

  • Pre-incubate the plate at 25°C for 10 minutes to allow enzyme-inhibitor equilibration.

Step 3: Reaction Initiation & Kinetic Monitoring

  • Initiate the reaction by adding 5 µL of the 10 mM OMFP stock (Final concentration: 500 µM, 5% DMSO).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor continuously at Ex 485 nm / Em 525 nm [5], taking readings every 30 seconds for 30 minutes.

Step 4: Data Validation (The Self-Validating System)

  • Background Subtraction: Subtract the fluorescence of a "Substrate + Buffer (No Enzyme)" control well from all experimental wells to account for auto-hydrolysis.

  • Inner Filter Check: Serially dilute the highest concentration well 1:2 with buffer post-assay. If the fluorescence of the diluted well is more than 50% of the original well, an inner filter effect is occurring, and the raw data must be mathematically corrected before calculating Vmax​ or Km​ .

Conclusion

For researchers prioritizing absolute limit-of-detection in end-point assays (such as ELISAs or single-cell microfluidics), FDP is the superior choice due to its near-zero background and massive quantum yield upon complete cleavage. However, for drug discovery professionals conducting continuous kinetic monitoring, IC50​ determinations, or mechanistic enzyme studies, OMFP is the gold standard. Its monophasic hydrolysis ensures a direct, linear correlation between fluorescence and enzyme velocity, bypassing the mathematical complexities introduced by FDP's biphasic lag phase.

References

  • Chichester K D., et al. "3-O-Methylfluorescein phosphate cyclohexylammonium salt." BOC Sciences.
  • Sista, R., et al. (2008). "A digital microfluidic approach to homogeneous enzyme assays." PubMed.
  • Molecular Probes. (2002). "Alkaline and Acid Phosphatase Substrates: FDP, MUP, DiFMUP and DDAO Phosphate." Fisher Scientific.
  • Tautz, L., & Sergienko, E. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." PMC - NIH.
  • NIH. "Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors..." PMC - NIH.

Sources

Navigating the Pitfalls of 3-O-Methylfluorescein Phosphate (OMFP) in Complex Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers transition smoothly from purified recombinant phosphatase assays to complex cell lysates, only to be met with irreproducible data, massive background signals, and false-positive hits. A common culprit in these assay failures is the uncritical use of 3-O-Methylfluorescein phosphate (OMFP) .

While OMFP is a highly sensitive fluorogenic substrate favored for its red-shifted spectral properties, its application in heterogeneous biological matrices requires rigorous controls. This guide deconstructs the biochemical limitations of OMFP, compares it against leading alternatives, and provides a self-validating protocol to ensure absolute scientific integrity in your phosphatase assays.

Mechanistic Limitations of OMFP in Complex Lysates

To understand why OMFP fails in lysates, we must examine its chemical structure and the physical realities of the assay environment.

Promiscuous Cleavage and Esterase Cross-Reactivity

OMFP was originally synthesized to study alkaline phosphatases but was later co-opted for protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases 1. The core issue lies in the vulnerability of its aryl phosphate bond. In a purified system, this bond is specifically hydrolyzed by the target PTP. However, in a whole-cell lysate, OMFP acts as a promiscuous substrate. It is readily cleaved not only by off-target phosphatases (e.g., Ser/Thr phosphatases, acid phosphatases) but, critically, by intracellular esterases 2. Esterases hydrolyze the substrate independently of any phosphorylation cascades, generating the highly fluorescent 3-O-methylfluorescein (OMF) product and completely masking the true PTP signal.

Aqueous Solubility and DMSO-Induced Artifacts

OMFP is notoriously hydrophobic. It must be dissolved in DMSO, typically at a maximum stock concentration of 10 mM [[3]](). Because many PTPs have an OMFP Km​ in the mid-to-high micromolar range, achieving substrate saturation in the assay often pushes the final DMSO concentration above 5%. In a complex lysate, this high solvent load denatures delicate protein complexes, alters endogenous enzyme kinetics, and can precipitate both the substrate and the target proteins, leading to artificially suppressed activity 3.

Mechanism OMFP OMFP Substrate (Non-fluorescent) PTP Target PTPs (Specific Cleavage) OMFP->PTP Target Pathway OffTarget Ser/Thr & Alk/Acid Phosphatases OMFP->OffTarget Cross-reactivity Esterases Intracellular Esterases OMFP->Esterases Esterase Hydrolysis OMF 3-O-Methylfluorescein (Highly Fluorescent) PTP->OMF True Signal OffTarget->OMF False Positive Esterases->OMF False Positive

Fig 1. Pathways of OMFP hydrolysis in complex lysates leading to signal confounding.

Comparative Analysis: OMFP vs. Alternatives

When designing an assay, substrate selection must balance sensitivity against the optical and biochemical realities of your sample. OMFP is highly resistant to compound optical interference (autofluorescence) due to its red-shifted excitation/emission profile (485/535 nm) compared to the near-UV requirements of DiFMUP (360/460 nm) 3, 4. However, DiFMUP and pNPP offer distinct advantages in solubility and background control.

FeatureOMFP (3-O-Methylfluorescein phosphate)DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)pNPP (para-Nitrophenyl phosphate)
Detection Modality Fluorescence (Ex 485 / Em ~535 nm)Fluorescence (Ex ~360 / Em ~460 nm)Absorbance (405 nm)
Assay Sensitivity High (Requires low nM enzyme)Very High (Requires sub-nM enzyme)Low (Requires µM enzyme)
Lysate Cross-Reactivity High (Esterases, off-target phosphatases)Moderate to High (Off-target phosphatases)Moderate
Aqueous Solubility Poor (Requires high DMSO, prone to crashing)Good (Easier to maintain ≤1% DMSO)Excellent (Fully aqueous)
Optical Interference Low (Red-shifted profile avoids autofluorescence)High (Prone to near-UV compound interference)Moderate (Colorimetric compounds interfere)
Best Use Case Purified enzymes; HTS with fluorescent compoundsPurified enzymes requiring ultra-high sensitivityCrude lysates where high enzyme concentration is viable

Self-Validating Experimental Protocol for Lysates

If you must use OMFP in a complex lysate (e.g., to avoid autofluorescence of a specific drug library), you cannot simply read total fluorescence. You must design a self-validating system that chemically subtracts esterase and off-target phosphatase activities to isolate the true target signal.

The Causality Behind the Protocol

Because the fluorescent product (OMF) is identical regardless of which enzyme cleaved the substrate, we use a matrix of selective inhibitors. Sodium orthovanadate broadly inhibits PTPs. Okadaic acid inhibits Ser/Thr phosphatases (PP1/PP2A). EDTA chelates metal ions, crippling alkaline phosphatases. By comparing the total lysate signal against these inhibited states, we isolate the specific PTP activity.

Step-by-Step Methodology

Step 1: Lysate Preparation

  • Lyse cells in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM DTT). Crucial: Do NOT add broad-spectrum phosphatase inhibitors to the lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Step 2: Assay Matrix Setup (96-well or 384-well plate) Divide the lysate into four parallel reaction conditions to establish your validation baselines:

  • Well A (Total Activity): Lysate + Vehicle (DMSO)

  • Well B (PTP Background): Lysate + 1 mM Sodium Orthovanadate

  • Well C (Max Inhibition / Esterase Baseline): Lysate + 1 mM Orthovanadate + 1 µM Okadaic Acid + 5 mM EDTA

  • Well D (Substrate Control): Lysis Buffer + OMFP (No lysate)

Step 3: Substrate Addition

  • Prepare a working solution of OMFP. To prevent precipitation, ensure the final DMSO concentration in the assay well remains ≤2% 3.

  • Add OMFP to all wells to a final concentration of 10–50 µM (depending on the target's Km​ ).

Step 4: Kinetic Measurement & Analysis

  • Immediately read fluorescence continuously (Ex 485 nm / Em 535 nm) for 30–60 minutes at 30°C.

  • Data Deconvolution:

    • Specific PTP Activity = (Rate of Well A) - (Rate of Well B).

    • Esterase/Irreversible Background = Rate of Well C.

    • Note: If the signal in Well C accounts for >50% of your Total Activity (Well A), OMFP is unsuitable for your specific cell line due to overwhelming esterase cross-reactivity.

Workflow Lysate Complex Cell Lysate (No Phosphatase Inhibitors) WellA Well A: Total Activity (Lysate + Vehicle) Lysate->WellA WellB Well B: PTP Inhibited (Lysate + Orthovanadate) Lysate->WellB WellC Well C: Max Inhibition (Orthovanadate + Okadaic Acid + EDTA) Lysate->WellC AddOMFP Add OMFP Substrate (≤2% DMSO) WellA->AddOMFP WellB->AddOMFP WellC->AddOMFP Measure Kinetic Read (Ex 485 / Em 535) AddOMFP->Measure Calc Specific PTP Activity = Rate(Well A) - Rate(Well B) Measure->Calc Calculate Target Signal QC Esterase Background = Rate(Well C) Measure->QC Assess Cross-reactivity

Fig 2. Self-validating assay workflow isolating specific PTP activity from lysate background.

Conclusion

While OMFP remains a powerful tool for characterizing purified phosphatases and avoiding compound autofluorescence in screening libraries, its application in complex cell lysates is fraught with esterase cross-reactivity and solubility limitations. By implementing the self-validating matrix protocol outlined above, researchers can confidently deconvolute true phosphatase activity from background noise, ensuring that downstream drug development decisions are built on a foundation of absolute scientific integrity.

References

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - Bio-protocol. URL:[Link]

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - NIH. URL:[Link]

  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - NIH. URL:[Link]

  • Focused Library with a Core Structure Extracted from Natural Products and Modified: Application to Phosphatase Inhibitors and Several Biochemical Findings - Accounts of Chemical Research (ACS). URL:[Link]

  • Frontiers in fungal phosphatases: molecular diversity, regulatory mechanisms, analytical methodologies, ecological significance, and prospects for sustainable utilization - Frontiers. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: April 2026

The disposal protocols outlined herein are founded on the core principles of chemical safety and waste management. However, it is crucial to recognize that these are guiding principles. All laboratory personnel are required to consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local governmental regulations for chemical waste management.

Hazard Assessment and Core Safety Principles

3-O-Methylfluorescein phosphate cyclohexylammonium salt is classified as a hazardous substance.[1] While it is not reported to cause significant skin irritation in animal models, good laboratory hygiene mandates minimal exposure.[1] The primary risks are associated with its solid, combustible nature and the potential for dust formation, which could create an explosive mixture in the air with an ignition source.[1]

Key Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[2]

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust.

  • Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not expose open cuts or abraded skin to the material, as entry into the bloodstream may lead to systemic effects.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is a systematic process centered on containment, segregation, and coordination with your institution's EHS department.

Step 1: Waste Segregation

This is the most critical step in ensuring safe and compliant disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [2][3]

  • Solid Waste: Collect unused or expired 3-O-Methylfluorescein phosphate cyclohexylammonium salt powder in its original container or a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: All aqueous or solvent-based solutions containing this compound must be collected in a dedicated, leak-proof hazardous waste container.[3][4] Do not fill liquid waste containers beyond 80% capacity to prevent spills during transport.[2]

  • Contaminated Materials: Any labware, such as pipette tips, vials, gloves, and absorbent paper, that has come into contact with the compound must be collected in a separate, sealed, and clearly labeled solid waste container designated for "Contaminated Debris".[3]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .[4][5]

  • The label must include the full chemical name: "3-O-Methylfluorescein phosphate cyclohexylammonium salt" . Do not use abbreviations.

  • List all constituents in a mixture, including solvents and their approximate percentages.

  • The date when the container was first used for waste accumulation should be clearly visible.

Step 3: Waste Storage

Proper storage of hazardous waste pending collection is crucial to prevent accidents and exposure.

  • Store sealed waste containers in a designated, secure area away from incompatible materials.[2]

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is a best practice to contain potential leaks.[4]

Step 4: Spill Management

In the event of a minor spill, prompt and safe cleanup is necessary.

  • CAUTION: Alert personnel in the immediate area.[1]

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Clean up all spills immediately.[1] Avoid breathing any dust.

  • Carefully collect the spilled material using non-sparking tools and place it into a designated hazardous waste container for solid waste.[3]

  • Clean the spill area thoroughly.

For major spills, evacuate the area and alert your institution's emergency responders and EHS department immediately.[1]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department for the pickup and ultimate disposal of the hazardous waste.

  • Contact your EHS office to schedule a waste pickup.

  • Follow all institutional procedures for waste manifest documentation.

  • EHS will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment in compliance with all local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of waste generated from work involving 3-O-Methylfluorescein phosphate cyclohexylammonium salt.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Protocol start Experiment Complete Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid Compound or Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous/Solvent Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Waste Disposal Workflow for 3-O-Methylfluorescein Phosphate.

Summary of Safety and Disposal Parameters
ParameterGuidelineRationale & Source
Hazard Class Hazardous Substance, Combustible SolidTo prevent fire, explosion, and exposure risks.[1]
PPE Lab Coat, Safety Goggles, Chemical-Resistant GlovesTo prevent skin/eye contact and personal contamination.[2][3]
Primary Disposal Route Hazardous Waste Collection via EHSTo ensure compliant disposal and prevent environmental contamination.[6]
Prohibited Disposal Drain or Regular TrashPrevents release into sewer systems and municipal landfills.[2][3]
Waste Container Type Compatible, Leak-Proof, SealableTo safely contain waste during storage and transport.[4][7]
Waste Labeling "Hazardous Waste", Full Chemical Name, ConstituentsRegulatory requirement for safety and proper handling.[2][4]
Liquid Waste Volume Do not exceed 80% of container capacityTo prevent spills from expansion or during movement.[2]
Spill Cleanup Use non-sparking tools, collect for disposalTo manage accidental releases safely and effectively.[1][3]

References

  • Lab Guide. (Phosphate Analysis). [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (University General Guidelines). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Disposal Guidelines. (University General Guidelines). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.